molecular formula C23H24N6O2 B611851 XMD16-5

XMD16-5

Cat. No.: B611851
M. Wt: 416.5 g/mol
InChI Key: AGLKBEPKKDHHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XMD16-5 is an inhibitor of tyrosine kinase non-receptor 2 (TNK2;  IC50 = 0.38 µM), which contains mutations in certain cancer cells. It also decreases viability of Ba/F3 cells expressing the oncogenic TNK2 D163E and R806Q mutant proteins (IC50s = 16 and 77 nM, respectively) without affecting viability of parental cell lines up to a concentration of approximately 1 µM.>This compound is a tyrosine kinase nonreceptor 2(TNK2) inhibitor. TNK2 mutations have been found in renal cancer cells and also in lung, ovarian and gastric cancers. TNK2 genomic amplification has been associated with late stage or metastatic lung and prostate cancers. Overexpression of TNK2 promoted metastasis in a mouse model of breast cancer. TNK2 signaling is disrupted in prostate, breast and gastrointestinal tumors.

Properties

IUPAC Name

2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-28-20-5-3-2-4-18(20)22(31)26-19-14-24-23(27-21(19)28)25-15-6-8-16(9-7-15)29-12-10-17(30)11-13-29/h2-9,14,17,30H,10-13H2,1H3,(H,26,31)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLKBEPKKDHHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of XMD16-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XMD16-5 is a potent and selective small-molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1). Dysregulation of TNK2 signaling has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, impact on cellular signaling pathways, and the experimental methodologies used for its characterization.

Introduction to TNK2/ACK1

TNK2 is a non-receptor tyrosine kinase that functions as a critical signaling node, integrating signals from a variety of upstream receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Platelet-Derived Growth Factor Receptor (PDGFR). Upon activation, TNK2 transduces these extracellular signals to a network of intracellular effector proteins, thereby regulating a multitude of cellular processes such as proliferation, survival, migration, and differentiation. Aberrant activation of TNK2 has been observed in numerous malignancies, often correlating with poor prognosis and resistance to conventional therapies.

This compound: A Potent TNK2 Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding site of TNK2, thereby preventing its catalytic activity.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified against both wild-type and mutant forms of TNK2, as well as in cellular contexts.

TargetAssay TypeIC50 (nM)Reference
TNK2 (D163E mutant)Biochemical Kinase Assay16[1]
TNK2 (R806Q mutant)Biochemical Kinase Assay77[1]
Ba/F3 cells expressing TNK2 D163ECell Viability Assay80[1]

Note: The IC50 value for wild-type TNK2 is not explicitly available in the reviewed literature.

Mechanism of Action: Inhibition of the TNK2 Signaling Pathway

This compound exerts its cellular effects by inhibiting the kinase activity of TNK2, which in turn modulates the phosphorylation status and activity of numerous downstream substrates.

Upstream Activation of TNK2

TNK2 is activated by a variety of RTKs in response to growth factor stimulation. This activation often involves the recruitment of TNK2 to the activated receptor complex, leading to its autophosphorylation and subsequent phosphorylation of downstream targets.

Downstream Signaling Pathways Modulated by this compound

By inhibiting TNK2, this compound disrupts several critical signaling cascades implicated in cancer progression.

  • PI3K/AKT Pathway: TNK2 directly phosphorylates and activates AKT1 at tyrosine 176, a key regulator of cell survival and proliferation. Inhibition of TNK2 by this compound is expected to attenuate this activation.

  • Androgen Receptor (AR) Signaling: In prostate cancer, TNK2 is known to phosphorylate the Androgen Receptor, enhancing its transcriptional activity and promoting tumor growth. This compound can potentially block this phosphorylation event.

  • Other Key Substrates: TNK2 has been shown to phosphorylate a range of other important signaling proteins, including WWOX (a tumor suppressor), WASL (involved in cytoskeletal dynamics), and components of the MAPK/ERK pathway.

Signaling Pathway Diagram

TNK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_tnk2 TNK2 Inhibition cluster_downstream Downstream Effects RTKs RTKs (EGFR, HER2, PDGFR) TNK2 TNK2 (ACK1) RTKs->TNK2 Activation GrowthFactors Growth Factors GrowthFactors->RTKs PI3K_AKT PI3K/AKT Pathway TNK2->PI3K_AKT AR Androgen Receptor (AR) TNK2->AR MAPK_ERK MAPK/ERK Pathway TNK2->MAPK_ERK WWOX WWOX TNK2->WWOX WASL WASL TNK2->WASL XMD16_5 This compound XMD16_5->TNK2 Inhibition CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival GeneTranscription Gene Transcription AR->GeneTranscription MAPK_ERK->CellSurvival CellMigration Cell Migration WASL->CellMigration Kinase_Inhibitor_Profiling Start Start: Compound of Interest (this compound) BiochemAssay Biochemical Kinase Assay (Primary Target - TNK2) Start->BiochemAssay IC50_Primary Determine IC50 for Primary Target BiochemAssay->IC50_Primary KinasePanel Broad Panel Kinase Screening (Selectivity Profiling) IC50_Primary->KinasePanel IC50_OffTarget Determine IC50 for Off-Targets KinasePanel->IC50_OffTarget CellBasedAssay Cell-Based Assays (Target Engagement & Phenotypic Effects) IC50_OffTarget->CellBasedAssay PhosphoWestern Phospho-TNK2 Western Blot CellBasedAssay->PhosphoWestern ViabilityAssay Cell Viability/Proliferation Assay CellBasedAssay->ViabilityAssay End End: Characterized Inhibitor Profile PhosphoWestern->End ViabilityAssay->End Western_Blotting_Workflow Start Start: Cell Culture & Treatment with this compound Lysis Cell Lysis (with Protease/Phosphatase Inhibitors) Start->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA in TBST) Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-phospho-TNK2) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis End End: Quantified Protein Phosphorylation Analysis->End

References

XMD16-5: A Technical Guide to a Potent TNK2/ACK1 Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Role of TNK2/ACK1 in Oncology

Activated Cdc42-associated kinase 1 (ACK1), encoded by the TNK2 gene, is a non-receptor tyrosine kinase that has emerged as a significant player in oncogenesis.[1][2] Positioned at a critical juncture in cellular signaling, TNK2/ACK1 acts as a central hub, integrating signals from various upstream receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR.[1][3][4] Its activation drives multiple hallmarks of cancer, including cell proliferation, survival, and the development of resistance to therapies like hormone deprivation.[2][5] Aberrant activation, amplification, or mutation of TNK2/ACK1 is observed in a wide array of malignancies, including prostate, breast, lung, and pancreatic cancers, making it an attractive target for therapeutic intervention.[4][5][6]

This guide provides a comprehensive overview of XMD16-5, a novel and potent small-molecule inhibitor of TNK2/ACK1, designed for researchers and drug development professionals. We will delve into its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Quantitative Data: Inhibitory Profile of this compound

This compound demonstrates potent inhibitory activity against oncogenic mutants of TNK2 in both biochemical and cellular contexts. Its efficacy is particularly noted against specific mutations identified in leukemia and other solid tumors.[7]

Table 1: In Vitro Biochemical Potency of this compound Against TNK2 Mutants
TNK2 MutantIC50 (nM)Assay Type
D163E16Biochemical Kinase Assay
R806Q77Biochemical Kinase Assay

Data sourced from multiple references.[7][8][9]

Table 2: Cellular Activity of this compound in TNK2 Mutant-Expressing Cell Lines
Cell Line ModelTNK2 MutationIC50 (nM)Assay Type
Ba/F3D163E16Cell Viability (MTS)
Ba/F3R806Q77Cell Viability (MTS)

Data shows that this compound potently inhibits the growth of cell lines driven by TNK2 mutations, while having minimal effect on control cells lacking these mutations.[7][8]

Mechanism of Action and Signaling Pathway

TNK2/ACK1 functions as a crucial transducer of signals from activated RTKs to downstream effectors that promote cell survival and growth.[1][3] A key mechanism of TNK2/ACK1's oncogenic activity is its ability to phosphorylate and activate pro-survival kinases, most notably AKT, at a unique tyrosine residue (Tyr176), leading to PI3K-independent activation.[3][10]

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of TNK2. This action blocks the autophosphorylation of TNK2, a critical step for its activation, thereby preventing the phosphorylation of its downstream targets and shutting down the oncogenic signaling cascade.[7][8]

TNK2_Signaling_Pathway RTK RTKs (EGFR, HER2, etc.) TNK2 TNK2 / ACK1 RTK->TNK2 Activation TNK2->TNK2 AKT AKT TNK2->AKT pY176 XMD16_5 This compound XMD16_5->TNK2 Inhibition Proliferation Cell Survival & Proliferation AKT->Proliferation

Caption: TNK2/ACK1 signaling pathway and this compound inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of kinase inhibitors. The following are key experimental protocols used in the characterization of this compound.

Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of this compound on TNK2 kinase activity in a cell-free system.

  • Objective: To determine the concentration of this compound required to inhibit 50% of TNK2 enzymatic activity (IC50).

  • Methodology:

    • Kinase Reaction: Recombinant TNK2 enzyme (wild-type or mutant) is incubated in a reaction buffer containing a specific peptide substrate and ATP. The ATP concentration is typically set at its Km value for the kinase.[8]

    • Inhibitor Treatment: The reaction is performed in the presence of serially diluted this compound (e.g., 10 concentrations in a 3-fold dilution series, starting from 1 or 10 µM) or a DMSO vehicle control.[8][9]

    • Detection: After incubation, the amount of phosphorylated substrate is quantified. This is often done using methods like ELISA or radiometric assays (e.g., ³³P HotSpot assay).[11][12]

    • Data Analysis: The percentage of kinase activity relative to the DMSO control is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.

Cell Viability Assay (MTS-based)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

  • Objective: To determine the IC50 of this compound for inhibiting the growth of TNK2-dependent cancer cell lines.

  • Methodology:

    • Cell Plating: Ba/F3 cells engineered to express specific TNK2 mutants are seeded into 96-well plates at a predetermined density.[7]

    • Compound Treatment: Cells are treated with a range of this compound concentrations for a specified duration, typically 72 hours, to assess the impact on proliferation.[8]

    • MTS Reagent Addition: Following incubation, a methanethiosulfonate (MTS)-based reagent is added to each well.[8] Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product.

    • Absorbance Reading: The absorbance of the formazan product is measured at 490 nm using a plate reader.[8]

    • Data Analysis: Absorbance values are normalized to DMSO-treated control cells to calculate the percentage of viability. These values are then plotted against inhibitor concentration to determine the IC50.[7]

Western Blotting for Cellular TNK2 Autophosphorylation

This method provides direct evidence of this compound's ability to inhibit its target within a cellular environment.

  • Objective: To confirm that this compound inhibits the autophosphorylation of TNK2 in intact cells.

  • Methodology:

    • Cell Culture and Treatment: 293T cells are transiently transfected to express the TNK2 construct of interest. 48 hours post-transfection, the cells are treated with serially diluted this compound (e.g., from ~10 nM to 5 µM) or DMSO for a set period, such as 6 hours.[7][9]

    • Protein Extraction: Cells are washed and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[9]

    • Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated TNK2 (e.g., anti-pY284-ACK1). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control, such as GAPDH, is also probed to ensure equal protein loading across lanes.[11]

    • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the p-TNK2 signal indicates target inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis cluster_detection Detection Plate 1. Plate 293T Cells Expressing TNK2 Treat 2. Treat with this compound (Dose Response) Plate->Treat Lyse 3. Lyse Cells Treat->Lyse SDS_PAGE 4. SDS-PAGE Lyse->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Probe 6. Probe with Antibodies (p-TNK2, Loading Control) Transfer->Probe Image 7. Visualize Bands Probe->Image

Caption: Experimental workflow for Western blot analysis.

Selectivity and Potential Off-Target Considerations

While this compound is a highly selective inhibitor of TNK2, it is crucial for researchers to be aware of potential off-target effects, especially at higher concentrations.[7][13] Studies have shown that at concentrations exceeding those required for TNK2 inhibition, this compound can inhibit Aurora B kinase.[13] This off-target activity can interfere with cytokinesis, leading to mitotic failure and the generation of polyploid cells.[13] This underscores the importance of using the lowest effective concentration to ensure that observed cellular phenotypes are due to on-target TNK2 inhibition.

Conclusion and Future Directions

This compound is a valuable research tool for interrogating the function of TNK2/ACK1 in cancer. Its high potency against oncogenic TNK2 mutants provides a strong foundation for preclinical studies.[7] Future research should focus on comprehensive kinase profiling to fully delineate its selectivity, in vivo studies in relevant patient-derived xenograft (PDX) models to assess efficacy and tolerability, and the identification of predictive biomarkers to select patient populations most likely to respond to TNK2/ACK1-targeted therapy.[14][15] The development of potent and selective inhibitors like this compound is a critical step toward the clinical translation of TNK2/ACK1-targeted cancer treatments.[2]

References

The Inhibition of TNK2 and its Downstream Targets by XMD16-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TNK2 (Tyrosine Kinase Non-Receptor 2), also known as ACK1 (Activated Cdc42-associated Kinase 1), is a critical non-receptor tyrosine kinase implicated in a variety of cellular processes, including cell proliferation, survival, and migration.[1][2] Its dysregulation is linked to the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[3][4][5][6] XMD16-5 has emerged as a potent and selective inhibitor of TNK2. This technical guide provides an in-depth overview of the downstream targets of TNK2 that are inhibited by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

TNK2: A Key Oncogenic Kinase

TNK2 is a multi-domain protein that acts as a signaling hub, integrating signals from receptor tyrosine kinases (RTKs) like EGFR, HER2, and MERTK to various downstream effector pathways.[2] Its activation can lead to the phosphorylation of a multitude of substrates, thereby promoting oncogenic signaling cascades such as the PI3K/AKT and MAPK/ERK pathways.[1] Aberrant TNK2 activity has been identified in a range of malignancies, including prostate, breast, and lung cancer, often correlating with poor patient outcomes.[4][5][7]

This compound: A Potent and Selective TNK2 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for TNK2.[8][9][10] It effectively blocks the kinase activity of TNK2, leading to the inhibition of its autophosphorylation and the subsequent phosphorylation of its downstream targets.[8][10]

Downstream Targets of TNK2 Inhibited by this compound

The inhibition of TNK2 by this compound disrupts several pro-tumorigenic signaling pathways. The primary mechanism of action is the prevention of phosphorylation of key downstream substrates.

Key Signaling Pathways and Substrates

AKT Signaling Pathway: TNK2 can directly phosphorylate AKT1 at Tyrosine 176, a modification that is independent of the canonical PI3K pathway and is crucial for its full activation.[5] Inhibition of TNK2 by this compound is therefore expected to reduce AKT activation, thereby promoting apoptosis and inhibiting cell survival.

Androgen Receptor (AR) Signaling: In prostate cancer, TNK2 is known to phosphorylate the Androgen Receptor (AR), contributing to its stability and transcriptional activity, which is crucial for the growth of hormone-refractory prostate cancer.[4][5] this compound-mediated inhibition of TNK2 can thus attenuate AR signaling.

Mitochondrial Metabolism: A novel downstream target of TNK2 is ATP5F1A, a subunit of ATP synthase. TNK2-mediated phosphorylation of ATP5F1A at Tyr243 and Tyr246 enhances mitochondrial energy output in cancer cells.[11][12] Inhibition of TNK2 can reverse this effect, inducing mitophagy-based autophagy and hindering tumor growth.[12]

Other Identified Substrates: Proteomic studies have identified several other proteins that interact with or are substrates of TNK2, including:

  • NCK1 and NCK2: Adaptor proteins involved in signal transduction.

  • CTTN (Cortactin): A protein involved in actin cytoskeleton dynamics.

  • STAT3: A transcription factor involved in cell growth and proliferation.

  • WWOX: A tumor suppressor protein.[10]

  • CLINT1: A protein involved in clathrin-mediated endocytosis.[3][5]

The inhibition of TNK2 by this compound would prevent the phosphorylation of these substrates, thereby disrupting their downstream functions.

Quantitative Data

The following table summarizes the available quantitative data for the inhibition of TNK2 by this compound.

TargetInhibitorAssay TypeIC50Cell Line / SystemReference
TNK2 (D163E mutant)This compoundCell Viability16 nMBa/F3[8]
TNK2 (R806Q mutant)This compoundCell Viability77 nMBa/F3[8]
TNK2 AutophosphorylationThis compoundWestern BlotPotent Inhibition293T[10]

Note: Quantitative data on the direct inhibition of downstream substrate phosphorylation by this compound is limited in the public domain. The provided data demonstrates the on-target effect of this compound on TNK2 activity and the proliferation of cells dependent on mutant TNK2.

Signaling Pathways and Experimental Workflow Diagrams

TNK2 Downstream Signaling Pathways

TNK2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Mitochondria cluster_nucleus Nucleus RTK RTKs (EGFR, HER2) TNK2 TNK2 (ACK1) RTK->TNK2 Activates AKT AKT TNK2->AKT pY176 ATP5F1A ATP5F1A TNK2->ATP5F1A pY243/246 AR Androgen Receptor (AR) TNK2->AR pY XMD16_5 This compound XMD16_5->TNK2 Inhibits Gene_Exp Gene Expression (Proliferation, Survival) AKT->Gene_Exp Promotes Survival Mito Mitochondrial Energy Output ATP5F1A->Mito Mito->Gene_Exp Supports AR->Gene_Exp Promotes Proliferation

Caption: TNK2 downstream signaling pathways inhibited by this compound.

Experimental Workflow: Western Blot for Phospho-TNK2 Inhibition

WB_Workflow start Start: Culture Cells (e.g., 293T expressing TNK2) treat Treat cells with varying concentrations of this compound start->treat lyse Lyse cells and quantify protein treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to PVDF membrane sds->transfer block Block membrane (e.g., 5% BSA in TBST) transfer->block p_ab Incubate with primary antibody (anti-phospho-TNK2) block->p_ab s_ab Incubate with HRP-conjugated secondary antibody p_ab->s_ab detect Detect with ECL substrate s_ab->detect end End: Analyze band intensity (Quantify inhibition) detect->end

Caption: Workflow for assessing this compound-mediated inhibition of TNK2 autophosphorylation.

Experimental Protocols

In Vitro TNK2 Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by recombinant TNK2.

Materials:

  • Recombinant human TNK2

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add TNK2 enzyme, the substrate peptide, and the this compound dilutions.

  • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for TNK2.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phosphorylated Proteins

This protocol is used to detect the levels of phosphorylated TNK2 or its downstream substrates in cell lysates.

Materials:

  • Cells of interest (e.g., cancer cell lines with active TNK2 signaling)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein antibodies)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat the cells with various concentrations of this compound for the desired duration.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • Electrophoresis and Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-TNK2 or anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like GAPDH.

MTS Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity and proliferation of cells.[7][13][14][15]

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).[8]

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at 37°C for 1-4 hours, allowing metabolically active cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of this compound.

Conclusion

This compound is a potent inhibitor of the oncogenic kinase TNK2, targeting its activity and disrupting downstream signaling pathways crucial for cancer cell survival and proliferation. The key downstream effects of this compound mediated TNK2 inhibition include the suppression of the AKT signaling pathway, attenuation of Androgen Receptor activity, and the impairment of mitochondrial energy metabolism through the reduced phosphorylation of substrates like AKT1, AR, and ATP5F1A. The experimental protocols detailed herein provide a framework for the further investigation of this compound and other TNK2 inhibitors in preclinical research and drug development. A deeper understanding of the intricate network of TNK2 signaling will be pivotal in realizing the full therapeutic potential of targeting this kinase in cancer.

References

XMD16-5: A Technical Guide to its Inhibition of TNK2 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of XMD16-5, a potent small molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1). TNK2 is a critical node in various oncogenic signaling pathways, making it an attractive target for therapeutic intervention. This document details the quantitative inhibitory profile of this compound, the experimental protocols used for its characterization, and visualizes the underlying molecular and experimental frameworks.

Introduction to TNK2 (ACK1) Signaling

TNK2 is a non-receptor tyrosine kinase that acts as a central signaling hub, transducing signals from multiple receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR to downstream intracellular effectors.[1] Upon activation by extracellular growth factors, TNK2 undergoes autophosphorylation at key tyrosine residues, a critical step for its kinase activity.[2][3] Aberrant activation and overexpression of TNK2 are implicated in the progression of numerous cancers, including breast, prostate, and lung cancer, by promoting cell proliferation, survival, and invasion.[1][4][5] A key downstream pathway influenced by TNK2 is the activation of AKT, where TNK2 can directly phosphorylate AKT at Tyr176, promoting survival pathways that can contribute to drug resistance.[1]

Quantitative Analysis of this compound Inhibition

This compound has been identified as a potent and selective inhibitor of TNK2, demonstrating significant activity against both wild-type and mutated forms of the kinase. Its inhibitory potential has been quantified through various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against TNK2 Mutants
TNK2 MutantIC50 (nM)Assay Type
D163E16Enzymatic Kinase Assay
R806Q77Enzymatic Kinase Assay
Data sourced from MedchemExpress and Selleck Chemicals.[6][7]
Table 2: Cellular Proliferation Inhibition by this compound
Cell Line ModelTNK2 Mutant ExpressedIC50 (nM)Assay Type
Ba/F3D163E16MTS-based Viability Assay
Ba/F3R806Q77MTS-based Viability Assay
These studies show that this compound potently inhibits the growth of cell lines dependent on mutant TNK2, with little effect on control cells at concentrations up to 1,000 nM.[6][8]
Table 3: Kinase Selectivity Profile of this compound

While this compound is highly potent against TNK2, like many kinase inhibitors, it can exhibit off-target effects at higher concentrations. A study noted that at higher concentrations, this compound could inhibit cytokinesis by targeting Aurora B kinase, a key enzyme in cell division.[9] This highlights the importance of using the inhibitor at concentrations that are selective for TNK2 to avoid confounding off-target effects. Kinase selectivity is often assessed using broad kinase panels. For instance, a related compound, (R)-9bMS, showed potent inhibition of JAK family kinases in addition to ACK1.[10] A comprehensive selectivity profile for this compound across a large panel of kinases is a crucial dataset for its precise application in research.

Signaling Pathways and Mechanism of Inhibition

TNK2 integrates signals from upstream RTKs, leading to its homodimerization and subsequent trans-autophosphorylation, which fully activates the kinase. Activated TNK2 then phosphorylates a host of downstream substrates, including AKT, leading to pro-survival and proliferative signaling. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of TNK2 and preventing the phosphorylation event, thereby blocking its activation and downstream signaling.

TNK2_Signaling_Pathway RTK RTKs (EGFR, HER2) TNK2_inactive TNK2 (Inactive) RTK->TNK2_inactive activates GrowthFactors Growth Factors (EGF, Heregulin) GrowthFactors->RTK binds TNK2_active p-TNK2 (Active) (Autophosphorylation) TNK2_inactive->TNK2_active trans-autophosphorylation AKT AKT TNK2_active->AKT phosphorylates pAKT p-AKT (Tyr176) TNK2_active->pAKT XMD16_5 This compound XMD16_5->TNK2_inactive inhibits Downstream Downstream Effects (Proliferation, Survival) pAKT->Downstream

Caption: TNK2 signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are protocols for key experiments used to characterize the inhibitory role of this compound on TNK2 phosphorylation.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified TNK2.

Objective: To calculate the IC50 value of this compound against TNK2.

Materials:

  • Recombinant human TNK2 enzyme

  • Peptide or protein substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • This compound compound

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagents (e.g., P81 phosphocellulose paper and scintillation counter for radioactive assays; ADP-Glo™ Kinase Assay kit for luminescence-based assays)

  • Microtiter plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase reaction buffer. A common starting concentration is 1 µM with 10-point, 3-fold serial dilutions.[6]

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a microtiter plate.

  • Add the recombinant TNK2 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the kinase.[6]

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C or 37°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA for ATP-dependent assays, or phosphoric acid for radioactive assays).

  • Detect the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto P81 paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity with a scintillation counter. For luminescence assays, the amount of ADP produced is measured according to the manufacturer's protocol.

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Prepare this compound serial dilutions r1 Add this compound/DMSO to plate wells p1->r1 p2 Prepare TNK2 enzyme and Substrate/ATP mix r3 Initiate reaction with Substrate/ATP mix p2->r3 r2 Add TNK2 enzyme and pre-incubate r1->r2 r2->r3 r4 Incubate (e.g., 30-60 min at 37°C) r3->r4 r5 Stop reaction r4->r5 d1 Measure substrate phosphorylation r5->d1 d2 Calculate % inhibition vs. control d1->d2 d3 Plot dose-response curve & determine IC50 d2->d3

Caption: Experimental workflow for in vitro kinase inhibition assay.

Cell-Based TNK2 Autophosphorylation Assay

This assay confirms that this compound can enter cells and inhibit the autophosphorylation of TNK2.

Objective: To measure the inhibition of TNK2 phosphorylation in a cellular context.

Materials:

  • Cells expressing TNK2 (e.g., 293T cells transiently overexpressing TNK2, or cancer cell lines with high endogenous TNK2).[7][8]

  • This compound compound

  • Cell culture medium and plates (e.g., 6-well plates)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-TNK2, anti-total-TNK2, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescence substrate

Procedure:

  • Plate cells (e.g., 250,000 cells/well in a 6-well plate) and allow them to adhere overnight.[7]

  • Treat the cells with varying concentrations of this compound (e.g., from 10 nM to 5 µM) or DMSO for a specified duration (e.g., 6 hours).[7][11]

  • After treatment, wash the cells with cold PBS and lyse them directly in the plate with ice-cold lysis buffer.

  • Scrape the cell lysates, collect them, and clear insoluble material by centrifugation at high speed for 10-15 minutes at 4°C.[7]

  • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • Normalize the samples to equal protein concentrations and prepare them for SDS-PAGE by adding loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with the primary antibody against phospho-TNK2 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed for total TNK2 and a loading control like GAPDH.[8][11]

Western_Blot_Workflow cluster_cell Cell Treatment cluster_wb Western Blotting cluster_analysis Analysis c1 Plate cells and allow to adhere c2 Treat with this compound or DMSO c1->c2 c3 Incubate (e.g., 6 hours) c2->c3 c4 Lyse cells and collect protein c3->c4 w1 Normalize protein concentration c4->w1 w2 Separate proteins by SDS-PAGE w1->w2 w3 Transfer to membrane w2->w3 w4 Block and probe with primary antibody (anti-p-TNK2) w3->w4 w5 Probe with secondary antibody w4->w5 w6 Detect signal (Chemiluminescence) w5->w6 a1 Quantify band intensity w6->a1 a2 Normalize to loading control (GAPDH) a1->a2 a3 Determine inhibition of phosphorylation a2->a3

Caption: Workflow for cellular TNK2 phosphorylation assay.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cells that are dependent on TNK2 signaling.

Objective: To determine the IC50 of this compound for cell growth inhibition.

Procedure:

  • Seed cells in 96-well plates at an appropriate density.

  • After allowing cells to attach, treat them with a range of concentrations of this compound or DMSO control.

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[6]

  • Add a viability reagent, such as a methanethiosulfonate (MTS)-based reagent, to each well.[6]

  • Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of viability relative to the DMSO-treated control cells and plot against the drug concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[12][13]

Objective: To verify the direct binding of this compound to TNK2 in intact cells.

Procedure:

  • Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heat the samples across a range of temperatures to induce protein denaturation and aggregation.

  • Cool the samples and lyse the cells (if treated intact).

  • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Analyze the amount of soluble TNK2 remaining in the supernatant at each temperature, typically by Western blot or mass spectrometry.

  • A positive target engagement is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples compared to the control, signifying that the compound stabilized TNK2.

Conclusion

This compound is a well-characterized, potent inhibitor of TNK2, effectively blocking its autophosphorylation and downstream signaling in both biochemical and cellular assays. The quantitative data demonstrate its nanomolar potency against oncogenic TNK2 mutants, leading to the inhibition of cancer cell proliferation. The detailed protocols provided herein offer a robust framework for researchers to utilize this compound as a chemical probe to further investigate TNK2 biology or to guide the development of next-generation TNK2-targeted therapeutics. Careful consideration of its kinase selectivity profile is essential for the accurate interpretation of experimental results.

References

XMD16-5: A Targeted Approach to Oncogenic TNK2 Mutations - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the efficacy and mechanism of action of XMD16-5, a potent inhibitor of the non-receptor tyrosine kinase TNK2 (also known as ACK1). The focus of this document is on the oncogenic TNK2 mutations D163E and R806Q, which have been identified as drivers in certain leukemias. This guide consolidates quantitative data on this compound's inhibitory activity, details the experimental protocols for assessing its effects, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction to TNK2 and its Oncogenic Role

Tyrosine Kinase Non-receptor 2 (TNK2) is a critical signaling node that integrates signals from various receptor tyrosine kinases (RTKs) to regulate cell growth, survival, and migration.[1][2] Dysregulation of TNK2 activity, through overexpression or mutation, has been implicated in the progression of several cancers, including prostate, breast, and lung cancer.[1][3] Somatic mutations, such as D163E and R806Q, have been identified in myeloid malignancies and are considered oncogenic drivers. These mutations lead to constitutive activation of TNK2, promoting uncontrolled cell proliferation and survival.

This compound: A Potent Inhibitor of Oncogenic TNK2 Mutants

This compound is a small molecule inhibitor that has demonstrated significant potency against TNK2, particularly its oncogenic mutant forms.

Quantitative Analysis of this compound Efficacy

The inhibitory activity of this compound against the D163E and R806Q TNK2 mutations has been quantified using cell-based assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the biological activity by 50%, are summarized below.

TNK2 Mutation Cell Line Assay Type This compound IC50 (nM)
D163EBa/F3Cell Viability16
R806QBa/F3Cell Viability77

Data sourced from Maxson et al., Cancer Research, 2016.

These low nanomolar IC50 values highlight the potent and specific activity of this compound against cells driven by these oncogenic TNK2 mutations.

Experimental Protocols

This section details the methodologies used to evaluate the effect of this compound on oncogenic TNK2 mutations.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation and viability of cells expressing mutant TNK2.

Materials:

  • Ba/F3 cells expressing TNK2 D163E or R806Q

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ba/F3 cells expressing TNK2 D163E or R806Q in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the final desired concentrations. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for TNK2 Phosphorylation

This method is used to assess the direct inhibitory effect of this compound on the autophosphorylation of TNK2, which is a hallmark of its activation.

Materials:

  • Cells expressing TNK2 mutants

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-TNK2 (Tyr284) and anti-TNK2 (total)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours). Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-TNK2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: To assess total TNK2 levels as a loading control, the membrane can be stripped and reprobed with an anti-TNK2 antibody.

Visualizing the Molecular Landscape

TNK2 Signaling Pathway

The following diagram illustrates the central role of TNK2 in downstream signaling pathways. Upon activation by upstream RTKs or due to oncogenic mutations, TNK2 phosphorylates and activates several key downstream effectors, including AKT and STAT proteins, which in turn promote cell survival and proliferation.

TNK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_tnk2 TNK2 Kinase cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) TNK2 TNK2 (ACK1) RTK->TNK2 activates GrowthFactor Growth Factors GrowthFactor->RTK binds AKT AKT TNK2->AKT phosphorylates STAT STAT TNK2->STAT phosphorylates D163E D163E D163E->TNK2 constitutively activates R806Q R806Q R806Q->TNK2 constitutively activates Survival Cell Survival AKT->Survival Proliferation Cell Proliferation STAT->Proliferation XMD165 This compound XMD165->TNK2 inhibits

Caption: TNK2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow

The logical flow of experiments to characterize the effect of this compound on oncogenic TNK2 mutations is depicted below.

Experimental_Workflow start Start: Hypothesis This compound inhibits oncogenic TNK2 cell_culture Cell Culture Ba/F3 cells with TNK2 D163E/R806Q start->cell_culture treatment Treatment Serial dilutions of this compound cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 Values viability_assay->ic50 conclusion Conclusion: This compound is a potent inhibitor ic50->conclusion phospho_tnk2 Probe for p-TNK2 western_blot->phospho_tnk2 total_tnk2 Probe for Total TNK2 phospho_tnk2->total_tnk2 inhibition_confirm Confirm Inhibition of TNK2 Phosphorylation total_tnk2->inhibition_confirm inhibition_confirm->conclusion

Caption: Workflow for evaluating the efficacy of this compound.

Conclusion

This compound demonstrates potent and selective inhibitory activity against the oncogenic TNK2 mutations D163E and R806Q. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of this compound as a targeted therapy for cancers harboring these specific genetic alterations. The visualization of the underlying signaling pathways and experimental workflows offers a clear framework for understanding the mechanism of action and the scientific approach to its characterization.

References

Methodological & Application

XMD16-5 protocol for in vitro cell culture experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: XMD16-5

For In Vitro Research Use Only

Introduction

This compound is a potent and selective small molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1).[1][2] TNK2/ACK1 is a non-receptor tyrosine kinase that integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), to regulate critical cellular processes.[3][4] Dysregulation of the TNK2 signaling pathway has been implicated in the pathogenesis of several diseases, including cancer, where it can promote cell proliferation, survival, and migration.[3] this compound exhibits potent inhibitory activity against TNK2, particularly against specific oncogenic mutants.[1][5][6] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its biological effects and mechanism of action.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the TNK2 kinase domain. By binding to the ATP pocket, it blocks the autophosphorylation and activation of TNK2, thereby inhibiting the phosphorylation of its downstream substrates.[1][5] This disruption of TNK2 signaling can lead to the inhibition of pathways that are crucial for cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[3][7][8]

Below is a diagram illustrating the putative signaling pathway affected by this compound.

XMD16_5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) TNK2 TNK2 (ACK1) RTK->TNK2 Activates Downstream Downstream Effectors (e.g., AKT, MAPK) TNK2->Downstream Phosphorylates XMD16_5 This compound XMD16_5->TNK2 Inhibits Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes

Figure 1. Simplified signaling pathway showing inhibition of TNK2 by this compound.

Product Specifications

PropertySpecification
Chemical Name 5,11-dihydro-2-[[4-(4-hydroxy-1-piperidinyl)phenyl]amino]-11-methyl-6H-pyrimido[4,5-b][5][9]benzodiazepin-6-one
CAS Number 1345098-78-3[5]
Molecular Formula C₂₃H₂₄N₆O₂[5]
Molecular Weight 416.5 g/mol [6]
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (e.g., 33 mg/mL or 100 mg/mL)[1][5][6]
Storage Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 2 years.[1][5]

Data Presentation: Biological Activity

This compound has demonstrated potent anti-proliferative effects in cell lines expressing specific oncogenic TNK2 mutations.

Table 1: In Vitro IC₅₀ Values for this compound

Cell LineTarget MutationAssay TypeIC₅₀ (nM)Reference(s)
Ba/F3TNK2 (D163E)Cell Viability16[1][5][6]
Ba/F3TNK2 (R806Q)Cell Viability77[1][5][6]
Ba/F3Parental (WT)Cell Viability>1000[5][6]

Table 2: Kinase Inhibition Profile

Kinase TargetAssay TypeIC₅₀ (nM)Reference(s)
TNK2 (ACK1)ELISA380[2]

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific cell lines and experimental setup.

General Experimental Workflow

The diagram below outlines a typical workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Treat Cells with Serial Dilutions of this compound A->C B Culture & Seed Cells (e.g., 96-well or 6-well plates) B->C D1 Cell Viability Assay (e.g., MTS/MTT, 72h) C->D1 D2 Western Blot Analysis (e.g., p-TNK2, 6h) C->D2 E1 Calculate IC₅₀ Value D1->E1 E2 Quantify Protein Phosphorylation D2->E2

Figure 2. General workflow for in vitro testing of this compound.

Protocol: Cell Viability (MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cell proliferation.

Materials:

  • Target cells (e.g., Ba/F3 expressing TNK2 mutants)

  • Complete cell culture medium

  • This compound

  • DMSO (Hygroscopic, use freshly opened)[5]

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. Start from a high concentration (e.g., 10 µM) and include a DMSO-only vehicle control.[1]

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells. This will bring the final volume to 200 µL and achieve the desired 1X final concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[5]

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours at 37°C until color development is sufficient.[5]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of "medium-only" blank wells.

    • Normalize the data to the vehicle control (DMSO), which is set to 100% viability.

    • Plot the normalized viability (%) against the log concentration of this compound and fit a dose-response curve (sigmoidal, 4PL) to determine the IC₅₀ value.

Protocol: Western Blot for TNK2 Phosphorylation

This protocol assesses the ability of this compound to inhibit the autophosphorylation of TNK2 in a cellular context.

Materials:

  • Target cells (e.g., 293T cells overexpressing a TNK2 mutant)[1]

  • 6-well cell culture plates

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-TNK2, anti-total-TNK2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis (e.g., 250,000 cells/well).[1] Allow cells to adhere and grow for 48 hours.[1]

  • Cell Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM to 5 µM) and a DMSO vehicle control for 6 hours at 37°C.[1]

  • Cell Lysis:

    • Aspirate the media and wash cells once with ice-cold PBS.

    • Add 100-300 µL of ice-cold RIPA buffer to each well.[1]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15-30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary antibody (e.g., anti-phospho-TNK2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total TNK2 and a loading control like GAPDH.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Solubility/Precipitation Poor quality DMSO; compound concentration too high.Use fresh, anhydrous/hygroscopic DMSO.[1][5] Ensure stock solutions are fully dissolved before further dilution. Perform dilutions in pre-warmed media.
Inconsistent IC₅₀ Values Variable cell seeding density; variation in incubation time; cell line instability.Ensure a uniform single-cell suspension for seeding. Use a multichannel pipette for consistency. Strictly adhere to incubation times. Regularly check cell line phenotype and passage number.
No Inhibition in Western Blot Treatment time too short/long; compound inactive; incorrect antibody.Perform a time-course experiment (e.g., 1, 6, 24 hours) to find the optimal treatment time. Verify compound activity with a positive control cell line. Confirm primary antibody specificity and use the recommended dilution.
High Background in Western Blot Insufficient blocking; insufficient washing; secondary antibody concentration too high.Increase blocking time to 1.5-2 hours. Increase the number and duration of TBST washes. Optimize secondary antibody concentration.

References

Application Notes and Protocols for XMD16-5 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: XMD16-5 is a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase (ACK1).[1][2] TNK2 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, migration, and survival, by integrating signals from receptor tyrosine kinases (RTKs).[3][4] Dysregulation of TNK2 signaling is implicated in the progression of several cancers, making it an attractive target for therapeutic intervention. These application notes provide a detailed protocol for utilizing this compound in cell-based assays and subsequent Western blot analysis to probe its effects on the TNK2 signaling pathway.

Mechanism of Action

This compound acts as a Type II kinase inhibitor, binding to the inactive conformation of TNK2.[4] This binding prevents the kinase from adopting its active state, thereby blocking the autophosphorylation of TNK2 and the subsequent phosphorylation of its downstream substrates.[1] By inhibiting TNK2, this compound can modulate key signaling pathways such as the PI3K/AKT and MAPK pathways, which are critical for cell growth and survival.[5][6]

G rtk Receptor Tyrosine Kinase (RTK) tnk2 TNK2 (ACK1) rtk->tnk2 pi3k_akt PI3K/AKT Pathway tnk2->pi3k_akt mapk MAPK Pathway tnk2->mapk xmd16_5 This compound xmd16_5->tnk2 Inhibition survival Cell Growth, Survival, and Proliferation pi3k_akt->survival mapk->survival G start Start: Seed Cells treat Treat Cells with this compound (e.g., 6 hours) start->treat lyse Cell Lysis & Protein Quantification treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Protein Transfer (e.g., to PVDF) sds_page->transfer block Blocking (1 hour at RT) transfer->block primary_ab Primary Antibody Incubation (e.g., Overnight at 4°C) block->primary_ab wash1 Wash (3x TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (1 hour at RT) wash1->secondary_ab wash2 Wash (3x TBST) secondary_ab->wash2 detect Chemiluminescent Detection (ECL) wash2->detect end End: Analyze Results detect->end

References

Application Notes and Protocols for XMD16-5 in a Ba/F3 Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ba/F3 cell line, a murine interleukin-3 (IL-3) dependent pro-B cell line, is a widely utilized model system in cancer research and drug discovery, particularly for the study of tyrosine kinases.[1][2][3] These cells are dependent on IL-3 for proliferation and survival; however, upon the expression of a constitutively active tyrosine kinase, they can proliferate independently of IL-3.[1][2][4] This characteristic makes them an ideal tool for evaluating the efficacy of tyrosine kinase inhibitors. XMD16-5 is a potent inhibitor of Tyrosine Kinase Non-Receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1).[5][6][7] This document provides detailed application notes and protocols for utilizing this compound in a Ba/F3 cell proliferation assay to determine its inhibitory activity against wild-type or mutant forms of TNK2.

Principle of the Assay

The Ba/F3 cell proliferation assay is based on the principle of oncogene addiction.[4] Ba/F3 cells are engineered to express a constitutively active form of a kinase, such as a mutant TNK2. This renders the cells IL-3 independent for their proliferation and survival, which now rely on the signaling pathway driven by the expressed kinase.[1][8][9] When these cells are treated with an inhibitor that targets the specific kinase, the signaling pathway is blocked, leading to an inhibition of cell proliferation and induction of apoptosis.[8][9] The extent of proliferation inhibition can be quantified to determine the potency of the inhibitor, typically by measuring the IC50 value (the concentration of inhibitor required to inhibit 50% of cell proliferation).

Data Presentation

The inhibitory activity of this compound on the proliferation of Ba/F3 cells expressing different TNK2 variants is summarized in the table below. This data is critical for understanding the potency and selectivity of the compound.

Cell LineTNK2 VariantInhibitorIC50 (nM)
Ba/F3-TNK2-D163ED163E MutantThis compound16[5][6]
Ba/F3-TNK2-R806QR806Q MutantThis compound77[5][6]
Ba/F3-TNK2-WTWild-TypeThis compound380[6]
Parental Ba/F3No exogenous TNK2This compound>1000[6]

Signaling Pathway

TNK2 (ACK1) is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell proliferation, survival, and migration.[10][11][12] It can be activated by various receptor tyrosine kinases (RTKs) such as EGFR, PDGFR, and others.[11][12] Upon activation, TNK2 can phosphorylate downstream substrates, leading to the activation of signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[11] The following diagram illustrates the simplified signaling pathway of TNK2 and the point of inhibition by this compound.

TNK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) TNK2 TNK2 (ACK1) RTK->TNK2 Activation PI3K PI3K TNK2->PI3K MAPK_Pathway MAPK Pathway TNK2->MAPK_Pathway AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_Pathway->Proliferation XMD16_5 This compound XMD16_5->TNK2 Inhibition Experimental_Workflow start Start cell_prep Prepare Ba/F3 Cell Suspension start->cell_prep seeding Seed Cells into 96-well Plate cell_prep->seeding treatment Add this compound to Wells seeding->treatment inhibitor_prep Prepare Serial Dilutions of this compound inhibitor_prep->treatment incubation Incubate for 72 hours treatment->incubation assay Add CellTiter-Glo® Reagent incubation->assay readout Measure Luminescence assay->readout analysis Data Analysis (IC50) readout->analysis end End analysis->end

References

Application Notes and Protocols: Assessing the Effect of XMD16-5 on TNK2 Autophosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Activated Cdc42-associated kinase 1 (ACK1), also known as Tyrosine Kinase Non-receptor 2 (TNK2), is a critical non-receptor tyrosine kinase involved in various cellular processes, including cell growth, proliferation, migration, and endocytosis.[1][2][3] TNK2 is activated downstream of several receptor tyrosine kinases (RTKs) like EGFR, PDGFR, and Mer.[1][2] A key mechanism for TNK2 activation is through autophosphorylation, particularly at the Tyrosine-284 (Y284) residue within its activation loop.[1][4][5][6][7] This autophosphorylation event enhances its kinase activity.[5] Aberrant activation of TNK2 has been implicated in the progression of several cancers, making it an attractive therapeutic target.[3][7][8]

XMD16-5 is a potent and selective small-molecule inhibitor of TNK2.[9][10] It has been shown to effectively block the autophosphorylation of overexpressed TNK2 mutants and inhibit the growth of cell lines expressing these mutants.[9][10] This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibitory effect of this compound on TNK2 autophosphorylation in a cellular context using Western blotting.

Signaling Pathway: TNK2 Activation

TNK2 activation is initiated by upstream signals from receptor tyrosine kinases (RTKs). This leads to the homodimerization and subsequent trans-autophosphorylation of TNK2 on key tyrosine residues, such as Y284 in the activation loop, resulting in full kinase activation and downstream signaling.

TNK2_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) TNK2_inactive TNK2 (Inactive) RTK->TNK2_inactive Recruits & Activates TNK2_active p-TNK2 (Active) (Autophosphorylated) TNK2_inactive->TNK2_active Autophosphorylation (pY284) Downstream Downstream Signaling TNK2_active->Downstream Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds XMD16_5 This compound XMD16_5->TNK2_active Inhibits Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., HEK293T overexpressing TNK2) B 2. Treatment Treat cells with varying concentrations of this compound A->B C 3. Cell Lysis Prepare lysates with phosphatase and protease inhibitors B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE Separate proteins by size D->E F 6. Western Transfer Transfer proteins to PVDF membrane E->F G 7. Immunoblotting Probe with anti-p-TNK2 (Y284) and anti-TNK2 antibodies F->G H 8. Detection & Analysis Image blots and perform densitometry analysis G->H

References

Application Notes and Protocols for TNK2 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase non-receptor 2 (TNK2), also known as Activated CDC42 kinase 1 (ACK1), is a critical non-receptor tyrosine kinase involved in various cellular processes, including cell proliferation, survival, and migration.[1][2] Dysregulation of TNK2 signaling has been implicated in the pathogenesis of multiple cancers, making it a significant target for therapeutic intervention. Immunoprecipitation (IP) is a powerful technique to isolate and enrich TNK2 from complex cellular lysates, enabling the study of its expression, post-translational modifications, and interactions with other proteins.

This document provides a detailed protocol for the immunoprecipitation of TNK2. It is important to note that XMD16-5 is a potent inhibitor of TNK2 and is not suitable for use as an immunoprecipitating antibody. This protocol, therefore, describes a general procedure using a validated anti-TNK2 antibody. Researchers should always refer to the specific antibody datasheet for optimal concentrations and conditions.

Signaling Pathway of TNK2

TNK2 acts as a signaling hub downstream of several receptor tyrosine kinases (RTKs) such as EGFR, HER2, and insulin receptor.[1] Upon activation by upstream signals, TNK2 can influence major signaling cascades including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth and survival.

TNK2_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) TNK2 TNK2 (ACK1) RTK->TNK2 PI3K PI3K TNK2->PI3K MAPK_ERK MAPK/ERK Pathway TNK2->MAPK_ERK Migration Cell Migration TNK2->Migration AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_ERK->Proliferation

Caption: TNK2 signaling cascade.

Experimental Protocol: Immunoprecipitation of TNK2

This protocol outlines the steps for the immunoprecipitation of native TNK2 from cell lysates.

Materials and Reagents
ReagentComponentConcentration
Cell Lysis Buffer Tris-HCl, pH 7.450 mM
NaCl150 mM
EDTA1 mM
NP-401%
Sodium Deoxycholate1%
SDS0.1%
Protease Inhibitor CocktailAs recommended
Wash Buffer Tris-HCl, pH 7.450 mM
NaCl150 mM
NP-400.1%
Elution Buffer Glycine-HCl, pH 2.5-3.00.1 M
Neutralization Buffer Tris-HCl, pH 8.51 M
Antibody Anti-TNK2 Antibody (Rabbit or Mouse)See datasheet
Beads Protein A/G Agarose or Magnetic Beads
General Reagents PBS, ice-cold
2x Laemmli Sample Buffer
Procedure
  • Cell Lysate Preparation:

    • Culture and treat cells as required for the experiment.

    • Wash cells with ice-cold PBS and aspirate.

    • Add ice-cold cell lysis buffer to the cell monolayer.

    • Incubate on ice for 10-15 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration of the lysate.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To a sufficient volume of cleared lysate, add Protein A/G beads.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 2,500 x g for 3 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary anti-TNK2 antibody at the concentration recommended by the manufacturer.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.

    • Aspirate the supernatant.

    • Resuspend the beads in 1 ml of ice-cold wash buffer.

    • Repeat the wash step 3-4 times to remove non-specific binding.

  • Elution:

    • After the final wash, remove all supernatant.

    • To elute the protein, add 2x Laemmli sample buffer directly to the beads and boil for 5-10 minutes.

    • Alternatively, for native protein elution, use an acidic elution buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize the eluate with a neutralization buffer.

  • Analysis:

    • The eluted proteins are now ready for downstream analysis such as Western blotting or mass spectrometry.

Experimental Workflow

IP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing (Optional) lysis->preclear ip Immunoprecipitation (Anti-TNK2 Antibody) lysis->ip If not pre-clearing preclear->ip beads Capture with Protein A/G Beads ip->beads wash Washing beads->wash elute Elution wash->elute analysis Downstream Analysis (Western Blot, Mass Spec) elute->analysis

Caption: Immunoprecipitation workflow for TNK2.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters from the described protocol. These values may require optimization depending on the cell type, antibody, and experimental goals.

ParameterValue/RangeNotes
Starting Material 1 - 5 mg of total protein lysateAdjust based on TNK2 expression levels.
Antibody Concentration 1 - 10 µg per IPRefer to antibody datasheet.
Bead Volume 20 - 50 µl of slurry per IP
Incubation Times
- Pre-clearing1 hourAt 4°C with rotation.
- Antibody-Lysate2-4 hours to overnightAt 4°C with rotation.
- Bead Capture1-2 hoursAt 4°C with rotation.
Wash Steps 3 - 5 timesWith 1 ml of wash buffer each.
Elution Volume 20 - 50 µl

Troubleshooting

  • High Background: Increase the number of wash steps or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration). Ensure pre-clearing is performed.

  • Low/No Signal: Ensure the antibody is validated for immunoprecipitation. Increase the amount of starting material or antibody concentration. Check for proper cell lysis and protein extraction.

  • Co-elution of Antibody Heavy and Light Chains: For Western blot analysis, consider using a secondary antibody that specifically recognizes the native primary antibody to avoid detecting the denatured IgG from the IP.

By following this detailed protocol and considering the provided quantitative data and troubleshooting tips, researchers can successfully immunoprecipitate TNK2 for further investigation into its role in cellular signaling and disease.

References

Application of ERK5 Inhibition in Xenograft Models of Cancer using XMD Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] The MEK5-ERK5 pathway is a key regulator of fundamental cellular processes, including proliferation, survival, and angiogenesis.[2] Dysregulation of this pathway has been implicated in the progression of various malignancies, including breast, prostate, and lung cancer, making ERK5 an attractive target for therapeutic intervention.[1][3] Pharmacological inhibitors of ERK5 have demonstrated significant anti-tumor activity in preclinical xenograft models.[4]

This document provides detailed application notes and protocols for the use of XMD series compounds, specifically the well-characterized ERK5 inhibitor XMD8-92, in xenograft models of cancer. While the initial query focused on XMD16-5, publicly available data on its specific use as an ERK5 inhibitor in xenograft models is limited. Therefore, this document will focus on its close analog, XMD8-92, for which there is a substantial body of preclinical evidence.

Mechanism of Action and Signaling Pathway

ERK5 is activated by the upstream kinase MEK5 in response to various extracellular stimuli, such as growth factors and stress signals.[4] Once activated, ERK5 translocates to the nucleus and phosphorylates several transcription factors, thereby regulating gene expression programs involved in cell proliferation and survival.[3]

Inhibitors like XMD8-92 typically function by binding to the ATP-binding pocket of ERK5, preventing its kinase activity and subsequent downstream signaling.[1] This blockade of the ERK5 pathway can lead to reduced cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis.[1][3]

Below is a diagram illustrating the simplified MEK5-ERK5 signaling pathway and the point of inhibition by XMD8-92.

MEK5_ERK5_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Transcription_Factors Transcription Factors (e.g., MEF2, c-Myc) ERK5->Transcription_Factors XMD8_92 XMD8-92 XMD8_92->ERK5 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: MEK5-ERK5 signaling pathway and inhibition by XMD8-92.

Application in Xenograft Models: Data Summary

XMD8-92 has demonstrated efficacy in a variety of cancer xenograft models. The following table summarizes key quantitative data from preclinical studies.

Cancer TypeCell LineAnimal ModelXMD8-92 DosageTreatment DurationTumor Growth InhibitionReference
Pancreatic Ductal AdenocarcinomaAsPC-1Nude Mice50 mg/kg, i.p., twice daily4 weeksSignificant reduction in tumor volume[2][5]
Lung CancerA549Nude Mice50 mg/kg, i.p.Not SpecifiedSignificant tumor regression (in combination with doxorubicin)[2][3]
Cervical CancerHeLaNude Mice50 mg/kg, i.p.Not Specified95% inhibition of tumor growth[6][7]
Neuroblastoma--Not SpecifiedNot SpecifiedSynergistic reduction in tumor growth with crizotinib[2]
Melanoma--Not SpecifiedNot SpecifiedPromotion of cellular senescence in xenografts[8]
Triple-Negative Breast CancerMDA-MB-231-Not SpecifiedNot SpecifiedSynergistic decrease in cell viability with ipatasertib[9]

Experimental Protocols

General Xenograft Tumor Model Protocol

This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model to evaluate the efficacy of ERK5 inhibitors. Specifics may need to be optimized for different cell lines and animal strains.

Materials:

  • Cancer cell line of interest (e.g., AsPC-1, A549, HeLa)

  • Immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice)[10]

  • Cell culture medium and supplements

  • Matrigel (optional)

  • XMD8-92

  • Vehicle solution (e.g., DMSO, PEG300, Tween80, ddH2O)[7]

  • Calipers for tumor measurement

  • Sterile syringes and needles

Workflow Diagram:

Xenograft_Workflow A 1. Cell Culture (Propagate cancer cells) B 2. Cell Preparation (Harvest and resuspend cells in PBS/Matrigel) A->B C 3. Tumor Implantation (Subcutaneous injection into flank of mice) B->C D 4. Tumor Growth (Monitor until tumors reach palpable size) C->D E 5. Randomization (Group mice into treatment and control arms) D->E F 6. Treatment (Administer XMD8-92 or vehicle) E->F G 7. Monitoring (Measure tumor volume and body weight regularly) F->G H 8. Endpoint Analysis (Tumor excision for IHC, Western blot, etc.) G->H

Caption: Experimental workflow for a xenograft study.

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells is obtained.

  • Cell Preparation: Harvest cells using trypsinization and wash with sterile phosphate-buffered saline (PBS). Resuspend the cells in a mixture of PBS and Matrigel (if used) at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per injection).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.

  • Tumor Growth Monitoring: Palpate the injection site regularly to monitor for tumor formation. Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), proceed to the next step.

  • Randomization: Randomly assign mice to different treatment groups (e.g., vehicle control, XMD8-92 at different doses).

  • Drug Administration:

    • Prepare the XMD8-92 formulation. A common vehicle consists of DMSO, PEG300, Tween80, and sterile water.[7]

    • Administer XMD8-92 or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 50 mg/kg, twice daily).[7]

  • Tumor Measurement and Animal Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and excise the tumors. Tumors can be processed for various downstream analyses, including:

    • Immunohistochemistry (IHC): To analyze the expression of proliferation markers (e.g., Ki-67) and downstream targets of the ERK5 pathway.

    • Western Blotting: To assess the phosphorylation status of ERK5 and the expression levels of key proteins in the signaling cascade.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To correlate drug exposure with target engagement and anti-tumor activity.

Preparation of XMD8-92 Formulation

A reported formulation for in vivo administration of XMD8-92 is as follows:

  • Dissolve XMD8-92 in DMSO to create a stock solution.[7]

  • For a 1 mL working solution, add the appropriate volume of the DMSO stock to PEG300 and mix until clear.[7]

  • Add Tween80 to the mixture and mix until clear.[7]

  • Add sterile ddH2O to reach the final volume.[7]

  • The final solution should be prepared fresh before each administration.

Concluding Remarks

The ERK5 signaling pathway represents a promising target for cancer therapy, and inhibitors like XMD8-92 have shown significant preclinical efficacy in a range of xenograft models. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of ERK5 inhibition in various cancer contexts. Careful optimization of experimental parameters for specific cancer models is crucial for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: XMD16-5 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of XMD16-5 for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1).[1][2][3][4][][6] It is a valuable tool for studying the role of TNK2 in various cellular processes and disease models. However, this compound is a hydrophobic molecule with poor aqueous solubility, which presents a significant challenge for achieving the necessary concentrations for effective in vivo studies.[2][4][7][8] Ensuring adequate solubility is crucial for obtaining reliable and reproducible results in animal models.

Q2: What are the general physicochemical properties of this compound?

A2: this compound is a light yellow to yellow solid.[1][3][7] Its key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₂₃H₂₄N₆O₂
Molecular Weight416.48 g/mol [1][3][4][][6][7][8]
AppearanceLight yellow to yellow solid[1][3][7]
Aqueous SolubilityInsoluble[2][4][7][8]
DMSO Solubility≥29 mg/mL[3], 45 mg/mL[7], 83 mg/mL[2], 100 mg/mL[1]
Ethanol Solubility5 mg/mL[2][7][8]

Q3: What are some recommended starting formulations for improving the in vivo solubility of this compound?

A3: Several formulations have been reported to successfully solubilize this compound for in vivo use. Two commonly cited vehicle compositions are detailed below. It is recommended to prepare these formulations by adding each solvent sequentially and ensuring complete dissolution before adding the next.[1][7] Gentle heating and sonication can aid in dissolution.[1][7]

Formulation ComponentVehicle 1Vehicle 2
DMSO10%10%
PEG30040%-
Tween-805%-
Saline45%-
20% SBE-β-CD in Saline-90%
Achieved Solubility ≥ 2.5 mg/mL [1]≥ 2.5 mg/mL [1]

For oral administration, preparing a homogenous suspension using 0.5% carboxymethylcellulose sodium (CMC-Na) is another viable option.[2][7]

Troubleshooting Guide

Q4: I am still observing precipitation of this compound in my formulation. What can I do?

A4: If you are encountering precipitation, consider the following troubleshooting steps:

  • Ensure Fresh Solvents: DMSO is hygroscopic; absorbed moisture can significantly decrease the solubility of compounds.[2] Always use freshly opened, anhydrous grade DMSO.

  • Sequential Addition and Mixing: Add the components of your vehicle one by one. Ensure that this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding the next component in the formulation.

  • Energy Input: Gentle warming and sonication can help overcome the energy barrier for dissolution.[1][7] However, be cautious with heat-sensitive compounds.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous component of the vehicle can sometimes improve solubility.[9][10][11]

  • Particle Size Reduction: If you are preparing a suspension, reducing the particle size of the solid this compound through techniques like micronization can improve the dissolution rate.[9][10][12][13][14][15]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Intraperitoneal Injection

This protocol details the preparation of a common vehicle for parenteral administration of hydrophobic compounds.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add 10% of the final volume of anhydrous DMSO. Vortex until the compound is completely dissolved.

  • Add 40% of the final volume of PEG300. Vortex thoroughly.

  • Add 5% of the final volume of Tween-80. Vortex until the solution is clear and homogenous.

  • Add 45% of the final volume of sterile saline. Vortex thoroughly.

  • Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

This protocol utilizes a cyclodextrin to form an inclusion complex with the drug, enhancing its solubility.

  • Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add 10% of the final volume of anhydrous DMSO. Vortex until the compound is fully dissolved.

  • Add 90% of the final volume of the 20% SBE-β-CD solution. Vortex thoroughly.

  • Visually inspect the solution for any precipitation. If clear, it is ready for use.

Visualizations

Signaling Pathway

TNK2_Signaling_Pathway GF Growth Factors (e.g., EGF, HGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK TNK2 TNK2 (ACK1) RTK->TNK2 Activation Downstream Downstream Signaling (e.g., Akt, Erk) TNK2->Downstream Phosphorylation XMD16_5 This compound XMD16_5->TNK2 Inhibition Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response

Caption: Simplified signaling pathway of TNK2 and the inhibitory action of this compound.

Experimental Workflow

Solubility_Workflow start Start: Poorly Soluble This compound Powder formulate Formulation Development (Co-solvents, Surfactants, Cyclodextrins, etc.) start->formulate dissolve Dissolution Attempt (Vortex, Sonicate, Heat) formulate->dissolve check Visual Inspection for Precipitation dissolve->check precipitate Precipitation Observed check->precipitate No clear Clear Solution Achieved check->clear Yes optimize Optimize Formulation (Adjust ratios, try new excipients) precipitate->optimize optimize->formulate invivo Proceed to In Vivo Studies clear->invivo

Caption: Workflow for developing a suitable formulation for this compound for in vivo studies.

References

Troubleshooting inconsistent results in XMD16-5 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using XMD16-5, a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2/ACK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42 Kinase 1 (ACK1).[1][2] It functions by inhibiting the autophosphorylation of TNK2.[1][2]

Q2: What are the known IC50 values for this compound?

The inhibitory concentration (IC50) of this compound varies depending on the specific mutation of the TNK2 kinase.

TargetIC50 ValueCell LineAssay Type
TNK2 (D163E mutation)16 nMBa/F3Cell Viability Assay
TNK2 (R806Q mutation)77 nMBa/F3Cell Viability Assay
TNK2 (Wild-Type)0.38 µMNot SpecifiedKinase Assay

Q3: How should I store this compound?

Proper storage is crucial for maintaining the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent (e.g., DMSO): Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibitory Effect

Q: My this compound treatment shows variable or no effect on TNK2 activity or cell viability. What are the possible causes?

A: Inconsistent results can stem from several factors, from compound handling to experimental setup. Here’s a systematic approach to troubleshooting this issue.

1. Compound Preparation and Handling:

  • Solubility: this compound is insoluble in water but soluble in DMSO.[2] Ensure you are using a high-quality, anhydrous (fresh) DMSO, as hygroscopic DMSO can significantly reduce solubility.[1][2]

  • Precipitation: If you observe precipitation during the preparation of your stock or working solutions, gentle heating and/or sonication can help dissolve the compound.[1]

  • Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 100 mg/mL).[1] For cellular assays, perform serial dilutions to your final desired concentration.

2. Experimental Protocol:

  • Cell Line Sensitivity: The inhibitory effect of this compound is potent against cells expressing specific TNK2 mutations (e.g., D163E, R806Q).[1] It has little to no effect on control cells without these mutations at concentrations up to 1,000 nM.[1] Verify the TNK2 status of your cell line.

  • Incubation Time: For cell viability assays, an incubation time of 72 hours has been shown to be effective.[1] For assays measuring TNK2 phosphorylation, a shorter incubation of 6 hours may be sufficient.[2]

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects, such as inhibition of Aurora B kinase, which can lead to mitotic failure and polyploidization.[3] If you observe unexpected cellular phenotypes, consider whether you are using too high a concentration.

3. Assay-Specific Issues:

  • Western Blotting: If you are assessing TNK2 phosphorylation, ensure the quality of your phospho-specific antibody. The signal for phosphorylated proteins can be weak, and you may need to optimize your immunoblotting protocol.

  • Cell Viability Assays: The choice of viability assay (e.g., MTS, CellTiter-Glo) can influence results. Ensure your chosen assay is compatible with your experimental conditions and that you are reading the results at the recommended time points.[1]

Issue 2: Solubility Problems

Q: I am having trouble dissolving this compound or it is precipitating out of solution in my media. How can I improve its solubility?

A: Solubility is a common challenge. Here are some recommended solvent formulations for in vitro and in vivo use.

In Vitro Formulation:

  • Primary Stock: Dissolve this compound in 100% high-quality, anhydrous DMSO to a concentration of 100 mg/mL (240.11 mM). Ultrasonic treatment may be needed.[1]

  • Working Solution: For cell culture experiments, dilute the DMSO stock solution directly into your culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.

In Vivo Formulations:

For a 1 mL working solution:

  • Protocol 1 (PEG300/Tween-80/Saline):

    • Start with 100 µL of a 25 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix well.

    • Add 50 µL of Tween-80 and mix well.

    • Add 450 µL of saline to reach a final volume of 1 mL.[1] This should result in a clear solution with a solubility of ≥ 2.5 mg/mL.[1]

  • Protocol 2 (SBE-β-CD in Saline):

    • Prepare a stock solution in DMSO.

    • Sequentially add a solution of 20% SBE-β-CD in saline to achieve your desired final concentration. The final solution should contain 10% DMSO.[1] This method also yields a clear solution with a solubility of ≥ 2.5 mg/mL.[1]

Experimental Protocols

General Protocol for a Cell-Based Assay to Measure Inhibition of TNK2 Phosphorylation

This protocol is adapted from methods used for assessing TNK2 inhibition in 293T cells.[2]

  • Cell Seeding: Plate 293T cells expressing the TNK2 construct of interest in 6-well plates at a density of 250,000 cells per well.

  • Incubation: Allow cells to adhere and grow for 48 hours.

  • Treatment:

    • Prepare a 10-point serial dilution of this compound (e.g., starting from 5 µM down to ~10 nM).

    • Include a DMSO-only control.

    • Remove the culture medium from the cells and add 100 µL of the appropriate this compound dilution or DMSO control.

  • Incubation with Inhibitor: Incubate the cells for 6 hours at 37°C.

  • Protein Extraction:

    • Aspirate the media.

    • Add 300 µL of lysis buffer to each well.

    • Gently shake the plates for 5 minutes at room temperature.

  • Lysate Clarification:

    • Collect the lysates.

    • Centrifuge at maximum speed in a microcentrifuge for 10 minutes to pellet insoluble material.

  • Sample Preparation for SDS-PAGE: Prepare the supernatant for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequent Western blotting to detect phosphorylated TNK2.

Visualizations

Signaling Pathway of TNK2/ACK1 and Inhibition by this compound

TNK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_tnk2 TNK2/ACK1 Kinase cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR binds Cdc42-GTP Cdc42-GTP EGFR->Cdc42-GTP activates TNK2_inactive TNK2/ACK1 (Inactive) Cdc42-GTP->TNK2_inactive activates TNK2_active p-TNK2/ACK1 (Active) TNK2_inactive->TNK2_active autophosphorylation PI3K PI3K TNK2_active->PI3K activates This compound This compound This compound->TNK2_inactive inhibits AKT AKT PI3K->AKT activates p-AKT p-AKT AKT->p-AKT Cell_Growth Cell Growth & Survival p-AKT->Cell_Growth Experimental_Workflow start Start seed_cells Seed Cells in Plates start->seed_cells incubate_48h Incubate for 48h seed_cells->incubate_48h prepare_compound Prepare this compound Serial Dilutions incubate_48h->prepare_compound treat_cells Treat Cells with this compound incubate_48h->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for Treatment Period (e.g., 6-72h) treat_cells->incubate_treatment endpoint_assay Perform Endpoint Assay (e.g., Western Blot, Viability) incubate_treatment->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis end End data_analysis->end Troubleshooting_Workflow start Inconsistent Results q_solubility Precipitation Observed? start->q_solubility a_solubility_yes Use fresh DMSO. Apply heat/sonication. q_solubility->a_solubility_yes Yes q_compound_age Compound stock old or improperly stored? q_solubility->q_compound_age No end_check Re-run Experiment a_solubility_yes->end_check a_compound_age_yes Prepare fresh stock solution. q_compound_age->a_compound_age_yes Yes q_cell_line TNK2 mutation status confirmed? q_compound_age->q_cell_line No a_compound_age_yes->end_check a_cell_line_no Verify TNK2 status. Use positive control cell line. q_cell_line->a_cell_line_no No q_concentration Concentration appropriate for cell line? q_cell_line->q_concentration Yes a_cell_line_no->end_check a_concentration_no Perform dose-response experiment. q_concentration->a_concentration_no No q_concentration->end_check Yes a_concentration_no->end_check

References

Technical Support Center: XMD16-5 and Aurora B Kinase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses questions regarding the potential inhibitory effects of XMD16-5 on Aurora B kinase. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Does the TNK2 inhibitor this compound also inhibit Aurora B kinase?

Yes, experimental evidence indicates that this compound, while developed as a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also functions as an inhibitor of Aurora B kinase. This off-target activity is particularly observed at higher concentrations and results in cellular phenotypes characteristic of Aurora B inhibition, such as failures in cytokinesis and the formation of polyploid cells. Studies have shown that treatment with this compound leads to reduced phosphorylation of Aurora B substrates, confirming its inhibitory effect in a cellular context.

Q2: What is the IC50 value of this compound for Aurora B?
Q3: What are the known IC50 values for this compound against its primary target, TNK2?

This compound is a potent inhibitor of TNK2 and its mutations. The reported IC50 values are detailed in the table below.

Data Presentation

Table 1: IC50 Values of this compound for TNK2 Kinase
TargetIC50 (nM)
TNK2 (D163E mutation)16
TNK2 (R806Q mutation)77
Table 2: IC50 Values of Selected Known Aurora B Kinase Inhibitors (for comparison)
InhibitorAurora B IC50 (nM)Selectivity Notes
Barasertib (AZD1152-HQPA)0.37Highly selective for Aurora B over Aurora A (~3700-fold)
GSK10709160.38>250-fold selective for Aurora B over Aurora A
AMG-9004Pan-Aurora inhibitor (IC50 for Aurora A is 5 nM, Aurora C is 1 nM)
Hesperadin250ATP-competitive inhibitor

Signaling Pathway

Aurora B is a key component of the Chromosomal Passenger Complex (CPC) and a critical regulator of mitosis. Its inhibition disrupts multiple stages of cell division, leading to mitotic errors.

AuroraB_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Node Histone H3 Phosphorylation (Ser10/Ser28) Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase CPC Chromosomal Passenger Complex (CPC) (Aurora B, INCENP, Survivin, Borealin) CPC->G2_Node Condensation Centromere Centromere Association CPC->Centromere Localization CentralSpindle Central Spindle Assembly CPC->CentralSpindle Relocalization Kinetochore Kinetochore-Microtubule Attachment Correction Centromere->Kinetochore Regulates SAC Spindle Assembly Checkpoint (SAC) Kinetochore->SAC Activates Mitotic_Failure Mitotic Failure (Endoreduplication, Polyploidy) SAC->Mitotic_Failure Inhibition leads to Cytokinesis Cytokinesis CentralSpindle->Cytokinesis Regulates Cytokinesis->Mitotic_Failure Failure leads to XMD16_5 This compound (at high concentration) XMD16_5->Inhibition

Figure 1. Simplified Aurora B signaling pathway and the impact of its inhibition.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the inhibition of Aurora B by a test compound like this compound.

Biochemical Aurora B Kinase Assay

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Aurora B kinase.

Objective: To determine the IC50 value of a test compound against Aurora B.

Materials:

  • Recombinant active Aurora B kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP (at Km concentration for Aurora B)

  • Substrate (e.g., Histone H3 peptide or Myelin Basic Protein)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™ for luminescence, or [γ-³³P]-ATP for radioactivity)

  • 96- or 384-well plates

Workflow Diagram:

Kinase_Assay_Workflow Start Start Step1 Prepare serial dilutions of this compound in DMSO. Start->Step1 Step2 Add kinase, buffer, and diluted compound to plate wells. Step1->Step2 Step3 Initiate reaction by adding ATP/Substrate mix. Step2->Step3 Step4 Incubate at 30°C for 30-60 minutes. Step3->Step4 Step5 Stop reaction and add detection reagent. Step4->Step5 Step6 Measure signal (Luminescence/Radioactivity). Step5->Step6 Step7 Calculate % inhibition and determine IC50. Step6->Step7 End End Step7->End

Technical Support Center: Optimizing XMD16-5 Dose-Response Curve Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their XMD16-5 dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific small molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1).[1] TNK2 is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell proliferation, survival, and migration. By inhibiting the kinase activity of TNK2, this compound can block downstream signaling pathways that are often hyperactivated in cancer, such as the PI3K/AKT and MAPK/ERK pathways, leading to reduced cell growth and induction of apoptosis.

Q2: What is a typical starting concentration range for this compound in a dose-response experiment?

For initial dose-response experiments, a common starting concentration for this compound is 1 µM, followed by serial dilutions (e.g., 3-fold or 10-fold) to generate a range of concentrations.[1] Published studies have shown potent inhibition of TNK2 mutants at nanomolar concentrations.[1][2] The optimal concentration range will ultimately depend on the specific cell line and experimental conditions.

Q3: How should I dissolve and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock can be further diluted in cell culture medium to the desired final concentrations. Be aware that precipitation of the compound can occur, and gentle warming or sonication may be necessary to fully dissolve it.

Q4: What cell viability assay is recommended for use with this compound?

A commonly used and reliable method for assessing cell viability in response to this compound treatment is the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1] This colorimetric assay measures the metabolic activity of viable cells. Other tetrazolium-based assays like MTT, or luminescence-based assays that measure ATP content, are also suitable alternatives. The choice of assay may depend on the available equipment and specific experimental needs.

Q5: What is the recommended treatment duration for this compound in a dose-response experiment?

A typical treatment duration for this compound in cell viability assays is 72 hours.[1] However, the optimal duration can vary between cell lines and may need to be determined empirically. Time-course experiments can help identify the most appropriate endpoint for observing the desired effect.

Data Presentation

Table 1: Published IC50 Values for this compound

TargetMutationIC50 (nM)Cell Line Context
TNK2D163E16Ba/F3 cells expressing the mutant
TNK2R806Q77Ba/F3 cells expressing the mutant

Note: IC50 values can vary depending on the assay conditions, cell line, and ATP concentration used in kinase assays.

Experimental Protocols

Detailed Protocol for a 96-Well Plate MTS-Based Dose-Response Assay

This protocol provides a step-by-step guide for determining the dose-response of a chosen cell line to this compound using an MTS assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well clear-bottom cell culture plates

  • MTS reagent kit

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase and have high viability (>95%).

    • Determine the optimal seeding density for your cell line to ensure they are not over-confluent at the end of the 72-hour incubation period. This may require a preliminary optimization experiment.

    • Seed the cells in a 96-well plate at the optimized density in 100 µL of complete culture medium per well.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 1 µM in the well, prepare a 2X working solution (2 µM) in culture medium.

    • Also prepare a vehicle control (DMSO in culture medium) with the same final DMSO concentration as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove 50 µL of medium from each well.

    • Add 50 µL of the 2X this compound dilutions or the vehicle control to the appropriate wells in triplicate. This will result in a final volume of 100 µL per well.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Assay:

    • After the 72-hour incubation, add 20 µL of MTS reagent to each well, including the medium-only background controls.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic rate of your cells and should be optimized.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells from all other absorbance readings.

    • Normalize the data by setting the average absorbance of the vehicle-treated cells to 100% viability.

    • Calculate the percentage of viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of TNK2 Inhibition by this compound

TNK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) CDC42 CDC42 RTK->CDC42 Activates TNK2 TNK2 (ACK1) CDC42->TNK2 Activates BCAR1 BCAR1 TNK2->BCAR1 Phosphorylates PI3K PI3K TNK2->PI3K Activates MAPK_pathway MAPK/ERK Pathway TNK2->MAPK_pathway Activates AR Androgen Receptor (AR) TNK2->AR Phosphorylates XMD16 This compound XMD16->TNK2 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_pathway->Proliferation AR->Proliferation

Caption: TNK2 (ACK1) signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound Dose-Response Curve

Dose_Response_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare this compound serial dilutions and vehicle control incubate_24h->prepare_drug treat_cells Treat cells with this compound or vehicle incubate_24h->treat_cells prepare_drug->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mts Add MTS reagent incubate_72h->add_mts incubate_mts Incubate for 1-4h add_mts->incubate_mts read_absorbance Read absorbance at 490nm incubate_mts->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical this compound dose-response experiment.

Troubleshooting Guide

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Problem with Dose-Response Curve high_variability High variability between replicates? start->high_variability unexpected_shape Unexpected curve shape? start->unexpected_shape no_response No response or weak response? start->no_response high_variability->unexpected_shape No check_pipetting Check pipetting technique and cell seeding consistency high_variability->check_pipetting Yes unexpected_shape->no_response No check_solubility Check this compound solubility (precipitation?) unexpected_shape->check_solubility Yes check_off_target Consider potential off-target effects unexpected_shape->check_off_target Consider check_cell_health Assess cell health (viability, passage number) no_response->check_cell_health Yes optimize_concentration Optimize concentration range no_response->optimize_concentration Optimize optimize_duration Optimize treatment duration no_response->optimize_duration Optimize confirm_target_expression Confirm TNK2 expression in cell line no_response->confirm_target_expression Check check_edge_effects Check for edge effects check_pipetting->check_edge_effects solution Solution Implemented check_pipetting->solution check_reagent_prep Verify reagent preparation and concentrations check_cell_health->check_reagent_prep check_cell_health->solution check_assay_protocol Review assay protocol (incubation times, etc.) check_solubility->check_assay_protocol check_solubility->solution check_off_target->solution optimize_concentration->solution optimize_duration->solution confirm_target_expression->solution

Caption: A logical workflow for troubleshooting common dose-response issues.

Common Problems and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding - Pipetting errors - "Edge effect" in 96-well plates- Ensure a homogenous cell suspension before and during seeding. - Use calibrated pipettes and be consistent with technique. - To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or medium.
Inconsistent results between experiments - Variation in cell health or passage number - Inconsistent incubation times - Different lots of reagents (media, serum, etc.)- Use cells with low passage numbers and ensure they are healthy and actively dividing. - Standardize all incubation times. - Record lot numbers of all reagents and test new lots before use in critical experiments.
Unexpectedly steep or shallow dose-response curve - Compound precipitation at high concentrations - Off-target effects of this compound - Incorrect data normalization- Visually inspect the wells with the highest concentrations for any precipitate. If observed, try preparing fresh dilutions and ensure complete dissolution. - While this compound is a potent TNK2 inhibitor, off-target effects at higher concentrations can influence the curve shape. Consider using a lower concentration range. - Ensure that the 0% and 100% viability controls are set correctly during data analysis.
No or very weak response to this compound - Cell line is resistant to TNK2 inhibition - Low or no expression of TNK2 in the cell line - Insufficient drug concentration or treatment duration - Inactive compound- Confirm the expression of TNK2 in your cell line using methods like Western blot or qPCR. - Test a wider and higher range of this compound concentrations. - Increase the treatment duration (e.g., up to 96 hours). - Verify the integrity of the this compound compound.
"U-shaped" or hormetic dose-response curve - Complex biological responses - Off-target effects at different concentrations- This can be a real biological effect. Carefully record and report the observation. - Consider investigating potential off-target activities that might be stimulated at low concentrations and inhibited at high concentrations.

References

XMD16-5 Technical Support Center: Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage conditions for XMD16-5, a potent TNK2 inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and performance of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For optimal long-term stability, the solid form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound in a solvent should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solutions into smaller, single-use volumes.[2]

Q3: My this compound solution appears to have precipitated after storage. What should I do?

If precipitation is observed, gentle warming and/or sonication can be used to help redissolve the compound.[1][3] To avoid precipitation during the dilution of stock solutions, it is recommended to preheat both the stock solution and the culture medium to 37°C before mixing.[3]

Q4: Which solvents are recommended for preparing this compound stock solutions?

This compound is soluble in DMSO and ethanol.[2][3] It is practically insoluble in water.[2][4] For DMSO solutions, it is critical to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][2]

Q5: How can I prepare this compound for in vivo studies?

Several formulations are suggested for in vivo administration. One common method involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3] Another option is to prepare a homogeneous suspension in CMC-Na.[2][4] When preparing these formulations, the solvents should be added sequentially, ensuring the compound is fully dissolved at each step.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure the compound and its solutions are stored at the recommended temperatures and for the appropriate duration. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Inaccurate concentration due to incomplete dissolution.Use sonication or gentle warming to ensure the compound is fully dissolved. When using DMSO, ensure it is fresh and anhydrous.[1][2][3]
Precipitation in cell culture media Low solubility of the compound in aqueous media.Preheat the stock solution and culture medium to 37°C before dilution. Consider using a lower final concentration of this compound.[3]
High final concentration of DMSO in the media.For sensitive cell lines, keep the final DMSO concentration below recommended limits (e.g., <0.5%).
Difficulty dissolving the compound Compound has adhered to the vial.Centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom.[3]
Insufficient solvent volume or agitation.Ensure the correct volume of solvent is added according to the desired concentration. Use vortexing and sonication to aid dissolution.[3]

Quantitative Data Summary

Storage Conditions and Stability
FormStorage TemperatureDurationCitations
Solid (Powder)-20°C3 years[1][3]
4°C2 years[1]
In Solvent-80°C2 years[1]
-20°C1 year[1][2]
Solubility
SolventSolubilityCitations
DMSO≥ 29 mg/mL[5][6]
33 mg/mL[7]
45 mg/mL[3]
83 mg/mL[2]
100 mg/mL (with ultrasound)[1]
Ethanol5 mg/mL[2][3][4]
WaterInsoluble[2][4]
DMF33 mg/mL[7]
DMSO:PBS (pH 7.2) (1:7)0.125 mg/mL[7]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 416.48 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.165 mg of this compound.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 2 years or -20°C for up to 1 year.[1][2]

In Vitro Cell-Based Assay Protocol (General)

This protocol is a general guideline for treating cells with this compound. Specific parameters such as cell density, treatment duration, and final concentrations should be optimized for each cell line and experiment.

  • Cell Plating: Plate cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Dilution: On the day of treatment, thaw a single-use aliquot of the this compound stock solution. Prepare serial dilutions of the compound in the appropriate cell culture medium. To avoid precipitation, pre-warm the medium and the stock solution to 37°C.[3]

  • Treatment: Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 6, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[2][4]

  • Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTS), protein extraction for western blotting, or other relevant assays.[2][4]

Visualizations

XMD16_5_Handling_Workflow This compound Handling and Preparation Workflow cluster_storage Storage cluster_preparation Preparation cluster_application Application Solid Solid this compound (-20°C or 4°C) Weigh Weigh Powder Solid->Weigh Start Experiment StockSolution Stock Solution (-80°C or -20°C) Dilute Dilute in Pre-warmed Media StockSolution->Dilute Retrieve for Use Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex / Sonicate Dissolve->Vortex Aliquot Aliquot for Storage Vortex->Aliquot Aliquot->StockSolution Store Treat Treat Cells Dilute->Treat Incubate Incubate Treat->Incubate Analyze Analyze Results Incubate->Analyze

Caption: Workflow for proper handling and preparation of this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments start Inconsistent Results? check_storage Check Storage Conditions (Temp, Duration, Aliquots) start->check_storage Yes success Consistent Results start->success No check_dissolution Check Dissolution (Fresh DMSO, Sonication) check_storage->check_dissolution check_precipitation Check for Precipitation (Pre-warm solutions) check_dissolution->check_precipitation re_evaluate Re-evaluate Protocol check_precipitation->re_evaluate re_evaluate->start Iterate

Caption: A logical diagram for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Troubleshooting XMD16-5 Inhibition of TNK2 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are using XMD16-5 and have encountered issues with inhibiting TNK2 phosphorylation. Below you will find a series of frequently asked questions and troubleshooting steps to help you identify and resolve potential problems in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not inhibiting TNK2 phosphorylation?

There are several potential reasons why you might not be observing the expected inhibition of TNK2 phosphorylation with this compound. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system you are using.

Potential Causes and Solutions:

  • Compound Integrity and Concentration:

    • Degradation: Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

    • Incorrect Concentration: Verify the concentration of your this compound stock solution. It is crucial to use a concentration that is appropriate for your specific cell line and experimental conditions. While this compound is a potent inhibitor, the effective concentration can vary.[1][2][3][4]

  • Experimental Procedure:

    • Incubation Time: The incubation time with this compound may be insufficient. A typical incubation time is 6 hours, but this may need to be optimized for your specific cell line and experimental goals.[2]

    • Cellular Uptake: Poor cell permeability or active efflux of the inhibitor can prevent it from reaching its intracellular target.

    • Assay Sensitivity: Your detection method for phosphorylated TNK2 (e.g., Western blot) may not be sensitive enough, or you may be loading insufficient amounts of protein. For detection of phosphorylated targets, a protein load of at least 100 µg per lane is often necessary.[5]

  • Biological Factors:

    • TNK2 Mutations: The TNK2 in your cell line may harbor mutations that confer resistance to this compound. "Gatekeeper" mutations, for example, can block the drug's access to its binding pocket.[6][7]

    • Off-Target Effects: While this compound is reported to be a potent TNK2 inhibitor, like many kinase inhibitors, it may have off-target effects that could complicate the interpretation of your results.[8][9][10]

    • Activation of Alternative Pathways: Cells can develop resistance by activating compensatory signaling pathways that bypass the need for TNK2 signaling.[11]

Troubleshooting Guide

To systematically address the issue of this compound failing to inhibit TNK2 phosphorylation, follow this troubleshooting workflow.

Logical Troubleshooting Workflow

troubleshooting_workflow cluster_compound Compound Checks cluster_protocol Protocol Checks cluster_biology Biological Checks start Start: No Inhibition of TNK2 Phosphorylation check_compound Step 1: Verify this compound Integrity and Concentration start->check_compound check_protocol Step 2: Review Experimental Protocol check_compound->check_protocol Compound OK compound_fresh Use fresh aliquot check_compound->compound_fresh compound_conc Verify concentration check_compound->compound_conc check_biology Step 3: Investigate Biological Factors check_protocol->check_biology Protocol OK protocol_time Optimize incubation time check_protocol->protocol_time protocol_assay Validate assay sensitivity check_protocol->protocol_assay protocol_controls Include positive/negative controls check_protocol->protocol_controls solution Resolution check_biology->solution Factor Identified biology_mutation Sequence TNK2 for mutations check_biology->biology_mutation biology_pathway Assess alternative pathways check_biology->biology_pathway

Caption: A step-by-step workflow for troubleshooting lack of this compound activity.

Data Presentation

Table 1: Potency of this compound Against TNK2 Mutants

For reference, the following table summarizes the reported IC50 values of this compound against specific TNK2 mutants. This data can help you determine if the concentration you are using is appropriate for the expected potency of the inhibitor.

TNK2 MutantIC50 (nM)Cell LineReference
D163E16Ba/F3[1][2][4]
R806Q77Ba/F3[1][2][4]
Wild-Type380(Biochemical Assay)[3]

Experimental Protocols

Protocol 1: Cell-Based TNK2 Phosphorylation Inhibition Assay

This protocol outlines a general procedure for treating cells with this compound and assessing TNK2 auto-phosphorylation via Western blot.

Materials:

  • Your cell line of interest expressing TNK2

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)[12]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-TNK2 and anti-total-TNK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate your cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting concentration range is from 10 nM to 5 µM.[2]

    • Include a DMSO-only well as a vehicle control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO.

  • Incubation: Incubate the cells for the desired amount of time (e.g., 6 hours) at 37°C in a CO2 incubator.[2]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Incubate on ice for 10-15 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE.

    • Load equal amounts of protein (e.g., 20-30 µg for total protein, up to 100 µg for phosphorylated protein) onto an SDS-PAGE gel.[5]

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-TNK2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total TNK2 as a loading control.

Experimental Workflow Diagram

experimental_workflow start Start seed_cells Seed Cells start->seed_cells treat_cells Treat with this compound/DMSO seed_cells->treat_cells incubate Incubate (e.g., 6h) treat_cells->incubate lyse_cells Lyse Cells with Protease/Phosphatase Inhibitors incubate->lyse_cells quantify Quantify Protein lyse_cells->quantify western_blot Western Blot for p-TNK2 and Total TNK2 quantify->western_blot analyze Analyze Results western_blot->analyze end End analyze->end tnk2_pathway xt_signal Extracellular Signals (e.g., Growth Factors) rtk Receptor Tyrosine Kinases (e.g., EGFR, HER2) xt_signal->rtk tnk2 TNK2 (ACK1) rtk->tnk2 Activation downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) tnk2->downstream Phosphorylation xmd16_5 This compound xmd16_5->tnk2 Inhibition cellular_response Cellular Responses (Proliferation, Survival, Migration) downstream->cellular_response

References

Technical Support Center: Interpreting Unexpected Phenotypes with XMD16-5 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and interpreting unexpected experimental outcomes when using the TNK2/ACK1 inhibitor, XMD16-5.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Tyrosine Kinase Non-Receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1). It functions by binding to the ATP-binding site of the TNK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts signaling pathways involved in cell growth, proliferation, and survival. This compound has shown particular potency against cancer-associated TNK2 mutations, such as D163E and R806Q[1][2].

Q2: What are the known downstream signaling pathways affected by TNK2 inhibition?

A2: TNK2 is a crucial node in several signaling cascades. Its inhibition by this compound can affect pathways regulating cell survival, proliferation, and hormone resistance. Key downstream effectors of TNK2 include AKT, the Androgen Receptor (AR), and mediators of receptor tyrosine kinase (RTK) signaling. Therefore, treatment with this compound is expected to modulate these pathways.

Q3: I am observing a weaker than expected inhibitory effect on my cells. What are the possible reasons?

A3: Several factors could contribute to a weaker-than-expected effect. These include:

  • Cellular Context: The expression and activation status of TNK2 can vary significantly between cell lines.

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved and has not precipitated out of solution. It is soluble in DMSO[2].

  • Assay Conditions: The concentration of ATP in your assay can compete with ATP-competitive inhibitors like this compound.

  • Drug Efflux: Some cell lines may express high levels of drug efflux pumps that reduce the intracellular concentration of the inhibitor.

Q4: Can off-target effects of this compound lead to unexpected phenotypes?

A4: Yes, like most kinase inhibitors that target the highly conserved ATP-binding site, this compound may have off-target effects, meaning it can inhibit other kinases besides TNK2[3]. These off-target activities can lead to unexpected biological responses that are independent of TNK2 inhibition. Identifying these off-targets often requires comprehensive kinase profiling, such as a kinome scan[4][5].

Troubleshooting Guides

Issue 1: Unexpected Changes in Cell Morphology

Observed Phenotype: After treatment with this compound, cells exhibit significant changes in morphology, such as rounding, flattening, or altered adhesion, which were not anticipated based on known TNK2 functions.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Investigative Steps
On-Target Effect on Cytoskeleton TNK2 has been implicated in regulating the cytoskeleton. The observed morphological changes could be a direct consequence of TNK2 inhibition. Action: Investigate the effect of this compound on key cytoskeletal proteins (e.g., actin, tubulin) and their organization using immunofluorescence.
Off-Target Inhibition of Kinases Regulating Cell Adhesion and Morphology This compound might be inhibiting other kinases, such as Focal Adhesion Kinase (FAK) or Src family kinases, which are critical regulators of cell shape and adhesion. Action: Perform a literature search for known off-targets of similar chemical scaffolds. If possible, conduct a limited kinase screen against kinases known to regulate cell morphology.
Induction of Cellular Stress or Apoptosis Significant morphological changes can be an early indicator of cellular stress or the initiation of apoptosis[6]. Action: Perform assays to detect markers of cellular stress (e.g., heat shock proteins) or apoptosis (e.g., caspase activation, Annexin V staining).
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Observed Phenotype: this compound shows high potency in a biochemical assay with purified TNK2, but a significantly lower potency in cell-based assays (e.g., cell viability).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Investigative Steps
Cell Permeability and Efflux The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps. Action: Use cell lines with known expression levels of common drug transporters (e.g., MDR1). Consider using efflux pump inhibitors as a control.
High Intracellular ATP Concentration The high concentration of ATP within cells (millimolar range) can outcompete ATP-competitive inhibitors. Action: This is an inherent challenge. Confirm target engagement in cells using a Western blot to check the phosphorylation status of a known TNK2 substrate.
Compound Metabolism The compound may be rapidly metabolized by the cells into an inactive form. Action: Perform time-course experiments to assess the duration of the inhibitory effect.
Presence of Serum Proteins Serum proteins in the cell culture medium can bind to the inhibitor, reducing its effective concentration[7]. Action: Perform experiments in serum-free or low-serum conditions for a short duration, if tolerated by the cells.
Issue 3: Paradoxical Pathway Activation

Observed Phenotype: Treatment with this compound leads to the activation of a signaling pathway that is expected to be inhibited, or a pathway that is seemingly unrelated to TNK2.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Investigative Steps
Feedback Loop Activation Inhibition of a signaling pathway can sometimes trigger a compensatory feedback mechanism that leads to the activation of the same or a parallel pathway. Action: Perform a time-course experiment to analyze the kinetics of pathway inhibition and subsequent reactivation. Consult literature for known feedback loops in the TNK2 signaling network.
Off-Target Activation This compound might be directly or indirectly activating another kinase or signaling molecule. Action: A kinome scan would be the most direct way to identify potential off-target kinases that could be responsible for the paradoxical activation.
Retroactivity in Signaling Networks Inhibition of a downstream kinase can sometimes lead to the activation of an upstream or parallel pathway due to a phenomenon known as retroactivity[8]. Action: This is a complex systems-level effect. Detailed mapping of the affected pathways and their interconnectivity would be required.

Data Presentation

Table 1: Reported IC50 Values for this compound

TargetMutationIC50 (nM)Assay Type
TNK2D163E16Biochemical
TNK2R806Q77Biochemical

Data compiled from multiple sources[1][2].

Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol is adapted from commercially available MTS assays and is a general guideline.

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle control to determine the percent viability. Plot the results as a dose-response curve to calculate the IC50 value.

Western Blotting for TNK2 Phosphorylation

This protocol provides a general workflow for assessing the inhibition of TNK2 activity in cells.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix a standardized amount of protein from each lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a known TNK2 substrate overnight at 4°C. Also, probe a separate blot with an antibody against the total form of the substrate as a loading control.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Mandatory Visualizations

TNK2_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) TNK2 TNK2 (ACK1) RTK->TNK2 Activates AKT AKT TNK2->AKT Phosphorylates & Activates AR Androgen Receptor TNK2->AR Phosphorylates & Activates XMD16_5 This compound XMD16_5->TNK2 Inhibits Downstream Cell Survival, Proliferation, Resistance AKT->Downstream AR->Downstream

Caption: Simplified TNK2 (ACK1) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Observe Unexpected Phenotype with This compound Treatment OnTarget Hypothesis 1: On-Target Effect Start->OnTarget OffTarget Hypothesis 2: Off-Target Effect Start->OffTarget InvestigateOnTarget Investigate Downstream TNK2 Signaling (e.g., p-AKT levels) OnTarget->InvestigateOnTarget InvestigateOffTarget Kinase Selectivity Profiling (Kinome Scan) OffTarget->InvestigateOffTarget Conclusion Interpret Phenotype InvestigateOnTarget->Conclusion ConfirmOffTarget Validate with Selective Inhibitors for Potential Off-Targets InvestigateOffTarget->ConfirmOffTarget ConfirmOffTarget->Conclusion

Caption: Experimental workflow for investigating the basis of an unexpected phenotype.

Troubleshooting_Logic Start Unexpected Phenotype? IsDoseDependent Is the effect dose-dependent? Start->IsDoseDependent IsOnTarget Is the phenotype consistent with known TNK2 functions? ConsiderOffTarget Consider Off-Target Effects IsOnTarget->ConsiderOffTarget No OnTargetEffect Likely On-Target Effect IsOnTarget->OnTargetEffect Yes IsDoseDependent->IsOnTarget Yes CheckControls Are controls (vehicle, positive) behaving as expected? IsDoseDependent->CheckControls No CheckControls->IsOnTarget Yes ReviewProtocol Review Experimental Protocol CheckControls->ReviewProtocol No

Caption: A logical decision tree for troubleshooting unexpected experimental results.

References

Validation & Comparative

Potency Showdown: A Comparative Analysis of TNK2 Inhibitors XMD16-5 and XMD8-87

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors is paramount. This guide provides a head-to-head comparison of two notable inhibitors of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated kinase 1 (ACK1): XMD16-5 and XMD8-87. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and development efforts.

Executive Summary

Both this compound and XMD8-87 are potent inhibitors of TNK2, a non-receptor tyrosine kinase implicated in various cancers. However, experimental data demonstrates that This compound exhibits superior potency against clinically relevant TNK2 mutations compared to XMD8-87. This guide will delve into the quantitative potency data, selectivity profiles, and the detailed experimental methodologies used to ascertain these findings.

Data Presentation

The inhibitory activities of this compound and XMD8-87 were evaluated against two leukemia-associated mutations of TNK2, D163E and R806Q. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below.

CompoundTarget (TNK2 Mutation)IC50 (nM)
This compound D163E16 [1]
R806Q77 [1]
XMD8-87 D163E38[2][3][4][5][6]
R806Q113[2][3][4][5][6]

As the data indicates, this compound demonstrates a lower IC50 value for both mutations, signifying greater potency in inhibiting the kinase activity of these TNK2 variants.

Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities.

XMD8-87 has been profiled for its kinase selectivity, revealing several potential off-target kinases.[2] These include BRK, CSF1R, DCAMKL1, ERK5, and FRK.[2]

This compound has also been analyzed for its selectivity.[7] While a detailed public list of off-targets is not as readily available, its development as a novel TNK2 inhibitor suggests a focus on achieving a favorable selectivity profile.

Signaling Pathway and Mechanism of Action

This compound and XMD8-87 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the TNK2 kinase domain, preventing the phosphorylation of downstream substrates. This inhibition disrupts the signaling cascades mediated by TNK2 that are involved in cell growth, proliferation, and survival.

cluster_inhibitors TNK2 Inhibitors XMD165 This compound TNK2 TNK2 (ACK1) (Tyrosine Kinase) XMD165->TNK2 XMD887 XMD8-87 XMD887->TNK2 Downstream Downstream Signaling Pathways TNK2->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: Inhibition of the TNK2 signaling pathway by this compound and XMD8-87.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Biochemical Enzymatic Kinase Assay (SelectScreen™ Kinase Profiling Service)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a target kinase.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The Z'-LYTE™ and Adapta™ formats are commonly used.

Methodology:

  • Reaction Setup: A 2X solution of the target kinase (e.g., TNK2 mutant) and a peptide substrate are prepared in the appropriate kinase buffer.

  • Compound Addition: Test compounds (this compound or XMD8-87) are serially diluted, typically starting from 1 µM, and added to the reaction wells.

  • ATP Initiation: A 4X solution of ATP at a concentration equal to the ATP Km of the kinase is added to initiate the kinase reaction. The final reaction volume is typically 10 µL.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

  • Detection: A development reagent is added to stop the kinase reaction and generate a signal.

    • In the Z'-LYTE™ assay , a FRET-based method is used where cleavage of a phosphorylated peptide by a protease results in a loss of FRET.

    • In the Adapta™ assay , a fluorescently labeled antibody that specifically binds to ADP is used.

  • Data Analysis: The signal is read on a fluorescence plate reader. The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

cluster_workflow Kinase Assay Workflow A Prepare Kinase/ Substrate Mix B Add Serially Diluted Inhibitor A->B C Initiate with ATP B->C D Incubate C->D E Add Detection Reagent D->E F Read Fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for a biochemical enzymatic kinase assay.

Cell Viability (MTS) Assay

This colorimetric assay is used to determine the number of viable cells in a culture by measuring their metabolic activity.

Principle: The tetrazolium salt MTS is reduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Plating: Ba/F3 cells expressing the TNK2 mutants are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the inhibitors (this compound or XMD8-87) or DMSO as a control for 72 hours.

  • MTS Reagent Addition: 20 µL of MTS reagent is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. IC50 values are determined from the dose-response curves.

cluster_workflow MTS Assay Workflow A Plate Cells B Treat with Inhibitor A->B C Add MTS Reagent B->C D Incubate C->D E Measure Absorbance D->E F Determine Cell Viability E->F

Caption: Workflow for a cell viability MTS assay.

Western Blot for TNK2 Phosphorylation

This technique is used to detect the phosphorylation status of TNK2 in cells following inhibitor treatment.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein.

Methodology:

  • Cell Lysis: 293T cells expressing TNK2 are treated with the inhibitors for a specified time (e.g., 6 hours). The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes phosphorylated TNK2. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that will generate a detectable signal. A loading control antibody (e.g., anti-GAPDH) is also used to ensure equal protein loading.

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands corresponding to phosphorylated TNK2 is quantified.

Conclusion

Based on the available IC50 data, This compound is a more potent inhibitor of the D163E and R806Q mutants of TNK2 than XMD8-87 . This suggests that this compound may have a greater therapeutic potential in cancers driven by these specific mutations. The choice between these two inhibitors for further preclinical and clinical development will likely depend on a more comprehensive comparison of their full kinome selectivity, pharmacokinetic properties, and in vivo efficacy. The detailed experimental protocols provided herein offer a foundation for researchers to conduct such comparative studies.

References

Assessing the Selectivity Profile of XMD16-5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of XMD16-5, a potent inhibitor of Tyrosine Kinase Nonreceptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1). The performance of this compound is compared with other known kinase inhibitors, supported by experimental data, to offer insights into its specificity and potential off-target effects.

Executive Summary

This compound is a powerful inhibitor of TNK2, a non-receptor tyrosine kinase implicated in various cellular processes and the progression of several cancers[1][2][3]. Understanding the selectivity of such inhibitors is crucial for predicting their therapeutic efficacy and potential side effects. This guide compares the selectivity of this compound with other TNK2 inhibitors, including XMD8-87 and AIM-100, as well as the broader-spectrum kinase inhibitor dasatinib. While a comprehensive public kinome scan for this compound is not available, this comparison is based on published inhibitory concentrations (IC50) and dissociation constants (Kd) for its primary target and known off-targets of related compounds.

Comparative Selectivity Data

The following table summarizes the inhibitory activities of this compound and selected alternative compounds against TNK2 and a panel of other kinases. This allows for a direct comparison of their potency and selectivity.

Kinase TargetThis compound (IC50/Kd)XMD8-87 (IC50/Kd)AIM-100 (IC50)Dasatinib (Kd)
TNK2 (ACK1) 16 nM (D163E), 77 nM (R806Q) [1]15 nM (Kd), 38 nM (D163E), 113 nM (R806Q) [4][5]22 nM [6]<3 nM
BRKNo Data Available37 nM (Kd), 47 nM (IC50)[5][7]No Inhibition1.3 nM
CSF1RNo Data Available330 nM (Kd), 428 nM (IC50)[5][7]No Inhibition11 nM
DCAMKL1No Data Available280 nM (Kd)[5][7]No InhibitionNo Data Available
ERK5No Data AvailableOff-target[7]No InhibitionNo Data Available
FRKNo Data Available96 nM (Kd), 264 nM (IC50)[5][7]No InhibitionNo Data Available
GAKNo Data Available270 nM (Kd)[5][7]No Inhibition4.4 nM
TNK1No Data Available110 nM (Kd)[5][7]No InhibitionNo Data Available
ABL1No Data AvailableNo Data Available>1000 nM[6]0.13 nM
BTKNo Data AvailableNo Data Available>1000 nM[6]0.2 nM
LckNo Data AvailableNo Data Available110 nM[6]0.2 nM
LYNNo Data AvailableNo Data Available>1000 nM[6]0.3 nM

Data for dasatinib is from a broad kinase screen and represents a selection of inhibited kinases for comparative purposes.

Signaling Pathway and Experimental Workflow

To provide a better context for the action of this compound, the following diagrams illustrate the TNK2 signaling pathway and a general workflow for assessing kinase inhibitor selectivity.

TNK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinases (e.g., EGFR) TNK2 TNK2 (ACK1) RTK->TNK2 Activation AKT AKT TNK2->AKT Phosphorylation (Activation) Migration Cell Migration TNK2->Migration Cdc42 Cdc42-GTP Cdc42->TNK2 Activation Proliferation Cell Proliferation & Survival AKT->Proliferation XMD16_5 This compound XMD16_5->TNK2 Inhibition Kinase_Selectivity_Workflow cluster_workflow Kinase Selectivity Profiling Workflow start Test Compound (e.g., this compound) assay_prep Prepare Assay Plate: Kinase Panel, Compound Dilutions, ATP, Substrate start->assay_prep incubation Incubation assay_prep->incubation detection Signal Detection (e.g., Radioactivity, Fluorescence) incubation->detection data_analysis Data Analysis: Calculate % Inhibition or IC50/Kd detection->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile

References

XMD16-5: A Sharper Tool in the TNK2 Inhibitor Toolbox? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, the specificity of a kinase inhibitor is paramount to its efficacy and safety. This guide provides a detailed comparison of the TNK2 inhibitor XMD16-5 with other known TNK2 inhibitors, focusing on its specificity and potency. Drawing from key experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear, objective analysis to inform their research and development efforts.

Potency Against Oncogenic TNK2 Mutants

This compound has demonstrated potent inhibitory activity against leukemia-associated TNK2 mutants. In cellular assays, this compound exhibited low nanomolar IC50 values against Ba/F3 cells expressing the D163E and R806Q mutations of TNK2, indicating strong on-target potency.[1] A comparison with other TNK2 inhibitors reveals its competitive efficacy.

InhibitorTNK2 D163E IC50 (nM)TNK2 R806Q IC50 (nM)
This compound 16 77
XMD8-8738113
Dasatinib<11
AIM-10058215

Table 1: Comparative IC50 values of TNK2 inhibitors in Ba/F3 cells expressing oncogenic TNK2 mutations. Data sourced from Maxson et al., 2016.[1]

While the multi-kinase inhibitor Dasatinib shows the highest potency, its broad spectrum of activity raises concerns about off-target effects. This compound, however, displays a more targeted potency profile, comparable to other selective TNK2 inhibitors.

Kinase Selectivity Profile

To assess the specificity of this compound, a KiNativ kinase profiling assay was performed, which measures the ability of an inhibitor to prevent the binding of an ATP probe to a panel of kinases. This provides a global view of the inhibitor's off-target interactions. The results indicate that this compound is a highly selective inhibitor of TNK2.

At a concentration of 1 µM, this compound demonstrated greater than 90% inhibition of TNK2, with minimal inhibition of other kinases. In contrast, the related compound XMD8-87 showed a slightly broader off-target profile, with significant inhibition of several other kinases.

KinaseThis compound (% Inhibition at 1µM)XMD8-87 (% Inhibition at 1µM)
TNK2 >90% >90%
AAK1<35%75-90%
BMP2K<35%75-90%
GAK35-50%>90%
MAP4K2<35%50-75%
MINK1<35%50-75%
TNK135-50%75-90%

Table 2: Comparative kinase inhibition profile of this compound and XMD8-87 from KiNativ analysis. Data interpreted from graphical representation in Maxson et al., 2016.[1]

This high degree of selectivity suggests that this compound is less likely to cause off-target effects compared to other less specific inhibitors, making it a more precise tool for studying TNK2 biology and a potentially safer therapeutic candidate.

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of TNK2 inhibitors on the proliferation of Ba/F3 cells expressing mutant TNK2.

Methodology:

  • Ba/F3 cells expressing either TNK2 D163E or R806Q mutants were seeded in 96-well plates.

  • The cells were treated with a serial dilution of the test inhibitors (this compound, XMD8-87, Dasatinib, AIM-100) or DMSO as a vehicle control.

  • After a 72-hour incubation period, cell viability was assessed using a CellTiter-Glo luminescent cell viability assay.

  • Luminescence was measured using a plate reader.

  • IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.[1]

KiNativ Kinase Profiling

Objective: To assess the selectivity of this compound and XMD8-87 against a broad panel of human kinases.

Methodology:

  • Lysates from K562 cells were prepared.

  • The lysates were incubated with either DMSO (control) or a 1 µM concentration of the test inhibitor (this compound or XMD8-87).

  • A biotinylated ATP probe was added to the lysates, which covalently labels the ATP binding site of active kinases.

  • The reaction was quenched, and the proteins were digested into peptides.

  • Biotinylated peptides were enriched using streptavidin beads.

  • The enriched peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • The percentage of inhibition for each kinase was calculated by comparing the amount of labeled peptide in the inhibitor-treated sample to the DMSO control.[1]

Western Blot for TNK2 Phosphorylation

Objective: To confirm the on-target activity of TNK2 inhibitors by assessing their ability to inhibit the autophosphorylation of TNK2 in cells.

Methodology:

  • Ba/F3 cells expressing TNK2 mutants were treated with various concentrations of the inhibitors for 4 hours.

  • Following treatment, cells were lysed, and protein concentrations were determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

  • The membrane was blocked and then incubated with a primary antibody specific for phosphorylated TNK2 (pTNK2).

  • A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection.

  • The signal was visualized using an enhanced chemiluminescence (ECL) detection system.

  • The membrane was subsequently stripped and re-probed with an antibody for total TNK2 as a loading control.[1]

Signaling Pathways and Experimental Workflows

TNK2_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) TNK2 TNK2 (ACK1) RTK->TNK2 Activation Downstream Downstream Signaling (e.g., AKT, MAPK) TNK2->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation XMD16_5 This compound XMD16_5->TNK2 Inhibition

Caption: Simplified TNK2 signaling pathway and the inhibitory action of this compound.

KiNativ_Workflow cluster_0 Sample Preparation cluster_1 Analysis Lysate Cell Lysate Inhibitor Add Inhibitor (this compound) Lysate->Inhibitor Probe Add Biotin-ATP Probe Inhibitor->Probe Digest Tryptic Digest Probe->Digest Enrich Streptavidin Enrichment Digest->Enrich LCMS LC-MS/MS Enrich->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for the KiNativ kinase profiling assay.

Conclusion

The available data strongly suggests that this compound is a highly specific inhibitor of TNK2. Its potent activity against oncogenic TNK2 mutants, combined with a clean off-target profile as determined by KiNativ analysis, distinguishes it from more promiscuous multi-kinase inhibitors and even from the closely related compound XMD8-87. This high degree of specificity makes this compound an excellent tool for dissecting the cellular functions of TNK2 and a promising candidate for further preclinical and clinical development as a targeted therapy for cancers driven by aberrant TNK2 activity. Further studies, including comprehensive in vivo efficacy and toxicity assessments, are warranted to fully evaluate its therapeutic potential.

References

XMD16-5 as a Chemical Probe for TNK2 Target Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to TNK2 and the Role of Chemical Probes

Tyrosine kinase non-receptor 2 (TNK2), also known as Activated CDC42-associated kinase 1 (ACK1), is a cytoplasmic non-receptor tyrosine kinase that has emerged as a significant target in cancer therapy.[1][2] Aberrant activation of TNK2 is positively correlated with the severity and progression of multiple cancers, including prostate, breast, and lung cancer.[1][3][4] TNK2 acts as a crucial signaling node, receiving signals from various receptor tyrosine kinases (RTKs) and relaying them to downstream effectors that regulate cell growth, survival, and proliferation.[5][6][7]

Target validation is a critical step in drug discovery, confirming that modulating a specific protein target will have the desired therapeutic effect.[8] Chemical probes—potent, selective, and cell-active small molecules—are invaluable tools for this purpose.[8][9] They allow for the acute and reversible modulation of a target's function in cellular and in vivo models, helping to dissect its role in disease pathways and validate its druggability.[8] This guide provides a comparative analysis of XMD16-5 as a chemical probe for TNK2, evaluating its performance against other available inhibitors with supporting experimental data.

Comparative Analysis of TNK2 Inhibitors

This compound is a potent inhibitor of TNK2, particularly effective against specific mutations identified in leukemia.[10][11] Its utility as a chemical probe can be assessed by comparing its potency and selectivity against other known TNK2 inhibitors.

Table 1: Biochemical Potency of TNK2 Inhibitors
CompoundTargetIC50 (D163E mutation)IC50 (R806Q mutation)
This compound TNK216 nM77 nM
XMD8-87 TNK238 nM113 nM

Data sourced from MedchemExpress and Selleck Chemicals.[10][12]

As shown in the table, this compound demonstrates superior biochemical potency against the tested TNK2 mutations compared to its structural analog, XMD8-87. An ideal chemical probe should exhibit a biochemical potency of less than 100 nM, a criterion that this compound meets for these specific mutations.[8][13]

Experimental Data and Protocols

The validation of this compound as a chemical probe relies on robust experimental data demonstrating its on-target effects in a cellular context. Key experiments include assessing its ability to inhibit TNK2 phosphorylation and its impact on the viability of cells expressing TNK2 mutants.

Table 2: Cellular Activity of this compound
Assay TypeCell LineEffect
Cell Growth / Viability TNK2 mutant expressing cellsPotent inhibition of cell growth
Cell Growth / Viability Control cells (no TNK2 mutant)Little to no effect at concentrations up to 1000 nM[10]
Target Engagement 293T cells expressing TNK2 mutantsInhibition of TNK2 auto-phosphorylation[10][11]

These results indicate that the effects of this compound are largely due to its on-target inhibition of TNK2.[10]

Key Experimental Protocols

Biochemical Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of a kinase's activity (IC50).

  • Platform: A common method is the SelectScreen® Kinase Profiling Service.

  • Procedure:

    • The kinase target (TNK2) is tested with the compound (e.g., this compound) across a range of 10 concentrations, typically using 3-fold serial dilutions starting from a high concentration like 1 µM.

    • The reaction is initiated at an ATP concentration equal to the Michaelis constant (Km) for ATP for that specific kinase.

    • Kinase activity is measured, and the IC50 value is calculated from the resulting dose-response curve.[10]

Cellular TNK2 Phosphorylation Assay (Western Blot)

This assay confirms that the inhibitor can enter cells and engage with its target, TNK2, to block its signaling function (auto-phosphorylation).

  • Cell Culture: 293T cells engineered to express a specific TNK2 mutant are plated in 6-well plates (e.g., at 250,000 cells/well) 48 hours before the experiment.

  • Inhibitor Treatment:

    • Cells are treated with the inhibitor (this compound or XMD8-87) at various concentrations. A typical protocol involves a 10-point dilution series, starting at 5 µM and serially diluting 1:1 down to approximately 10 nM.[11] A DMSO-only sample serves as the negative control.

    • Cells are incubated with the inhibitor for a set period, for example, 6 hours at 37°C.[11]

  • Protein Extraction and Analysis:

    • The cell culture medium is removed, and cells are lysed using 300 µL of lysis buffer.

    • Plates are gently shaken for 5 minutes to ensure complete lysis.

    • Lysates are centrifuged to remove insoluble material.

    • Protein samples are prepared for SDS-PAGE and subsequent Western blotting using an antibody specific for phosphorylated TNK2.[11]

Cell Viability Assay (MTS-based)

This assay measures the effect of the inhibitor on the growth and viability of cancer cells that are dependent on TNK2 signaling.

  • Cell Plating: Cells expressing TNK2 mutants are plated in 96-well plates.

  • Inhibitor Treatment: Cells are treated with various concentrations of the inhibitor (e.g., this compound, dasatinib, AIM-100) for 72 hours.[10]

  • Measurement:

    • An MTS (methanethiosulfonate)-based reagent is added to each well.

    • The absorbance at 490 nm is measured at 1 and 3 hours after reagent addition. The absorbance is proportional to the number of viable cells.[10]

Visualizing Pathways and Workflows

TNK2 (ACK1) Signaling Pathway

TNK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs (e.g., EGFR) TNK2 TNK2 (ACK1) RTK->TNK2 Activates AKT AKT TNK2->AKT Phosphorylates (Tyr176) WASP WASP TNK2->WASP Phosphorylates AR Androgen Receptor (AR) TNK2->AR Phosphorylates (Tyr267) Proliferation Gene Transcription (Growth, Survival) AKT->Proliferation Promotes Survival XMD16_5 This compound XMD16_5->TNK2 Inhibits AR->Proliferation Promotes Transcription

Caption: Simplified TNK2 (ACK1) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for TNK2 Target Validation

Experimental_Workflow cluster_0 Step 1: In Vitro Characterization cluster_1 Step 2: Cellular Target Engagement cluster_2 Step 3: Cellular Phenotypic Assays cluster_3 Step 4: Conclusion biochem Biochemical Assay (Determine IC50 of this compound on TNK2) western Western Blot (Confirm inhibition of TNK2 auto-phosphorylation in cells) biochem->western selectivity Kinome-wide Selectivity Profiling (Assess off-targets) selectivity->western viability Cell Viability Assay (Measure effect on TNK2-dependent cancer cell growth) western->viability control Test on Control Cells (Confirm on-target effect) viability->control validation Validate TNK2 as a Drug Target control->validation

Caption: Workflow for validating TNK2 as a drug target using the chemical probe this compound.

Logic of Chemical Probe-Based Target Validation

Logical_Relationship Hypothesis Hypothesis: Inhibiting TNK2 kinase activity will block cancer cell growth Probe Tool: Potent & Selective TNK2 Inhibitor (this compound) Hypothesis->Probe Experiment Experiment: Treat TNK2-dependent cells with this compound Probe->Experiment Observation Observation: Inhibition of TNK2 phosphorylation and cell growth is observed Experiment->Observation Conclusion Conclusion: The hypothesis is supported. TNK2 is a valid drug target. Observation->Conclusion

Caption: The logical framework for using a chemical probe to validate a drug target.

Conclusion

This compound serves as a high-quality chemical probe for interrogating the function of TNK2. It exhibits potent biochemical and cellular activity, effectively inhibiting TNK2 auto-phosphorylation and the growth of cancer cells dependent on TNK2 signaling.[10][11] Its demonstrated on-target effects in cellular assays, coupled with its potency, make it a valuable tool for researchers validating TNK2 as a therapeutic target.[10] When used alongside appropriate controls and in well-defined experimental systems, this compound can provide robust evidence to link the inhibition of TNK2 to a specific cellular phenotype, a cornerstone of preclinical target validation.[8]

References

Comparative Analysis of Cross-Reactivity for the TNK2 Inhibitor XMD16-5

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the selectivity profile of XMD16-5, a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), reveals a high degree of selectivity with limited off-target activity. This guide provides a comparative analysis of this compound's cross-reactivity with other known TNK2 inhibitors, XMD8-87 and AIM-100, supported by available experimental data from kinase profiling assays.

This comparison is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance and its suitability for further investigation. The data is presented in structured tables, and detailed experimental methodologies are provided for the key assays cited.

Executive Summary of Kinase Selectivity

This compound demonstrates a favorable selectivity profile, primarily targeting TNK2 with minimal inhibition of other kinases at tested concentrations. When compared to XMD8-87, another potent TNK2 inhibitor, this compound shows a distinct but similarly selective profile. Information on AIM-100's broad-spectrum selectivity remains less detailed in the public domain, but it is reported to be highly selective over several key kinases.

Cross-Reactivity Data

The following tables summarize the available quantitative data on the cross-reactivity of this compound and its alternatives. The data is derived from KiNativ and KINOMEscan profiling assays, which measure the binding or inhibition of a compound against a large panel of kinases.

Table 1: KiNativ Selectivity Profile of this compound and XMD8-87

Data represents the percentage of inhibition of kinase activity in the presence of the inhibitor. A lower percentage indicates stronger inhibition. Data is based on a visual representation from the cited source, as the raw data table was not available.[1]

Kinase TargetThis compound (% Inhibition)XMD8-87 (% Inhibition)
TNK2 (ACK1) >90% >90%
Other KinasesGenerally <50%Generally <50%

Table 2: KINOMEscan Off-Target Profile of XMD8-87

This table lists the potential off-targets of XMD8-87 identified in a DiscoverX KINOMEscan assay, with their corresponding dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50). Lower values indicate stronger binding/inhibition.

Off-Target KinaseKd (nM)IC50 (nM)
BRK3747
CSF1R330428
DCAMKL1280-
ERK5 (MAPK7)--
FRK96264
GAK270-
TNK1110-

Table 3: Reported Selectivity of AIM-100

AIM-100 is reported to be selective for TNK2 over several other kinases.

KinaseActivity
TNK2 (ACK1) IC50 = 22 nM
ABL1Selective over
BTKSelective over
LckSelective over
LYNSelective over
25 Other KinasesNo inhibition observed

Experimental Protocols

KiNativ™ Kinase Profiling:

The KiNativ™ assay is an activity-based profiling method that measures the ability of a compound to compete with an ATP-based probe for binding to the active site of kinases within a native cell lysate.

  • Lysate Preparation: Cells or tissues are lysed to release native kinases.

  • Inhibitor Incubation: The lysate is incubated with the test compound (e.g., this compound) at a specific concentration.

  • Probe Labeling: A biotinylated, irreversible ATP probe is added to the lysate. This probe covalently labels the ATP-binding site of active kinases that are not blocked by the test inhibitor.

  • Digestion: The protein mixture is digested into peptides.

  • Enrichment: Biotinylated peptides (from labeled kinases) are enriched using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.

  • Data Analysis: The abundance of each identified kinase peptide is compared between the inhibitor-treated sample and a DMSO control. A reduction in the peptide signal in the presence of the inhibitor indicates that the compound bound to the kinase and prevented probe labeling, thus signifying inhibition.

KINOMEscan™ Assay (DiscoverX):

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of DNA-tagged recombinant kinases.

  • Assay Components: The assay consists of the DNA-tagged kinase, an immobilized ligand that binds to the kinase active site, and the test compound.

  • Competitive Binding: The test compound is incubated with the kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase that remains bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).

  • Data Output: Results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO-only reaction. A low %Ctrl value indicates that the test compound effectively displaced the kinase from the immobilized ligand, signifying strong binding. Dissociation constants (Kd) can also be determined from dose-response curves.

TNK2 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TNK2 signaling pathway and a general workflow for kinase inhibitor profiling.

TNK2_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) TNK2 TNK2 (ACK1) (Activated) RTK->TNK2 Activation GrowthFactors Growth Factors GrowthFactors->RTK Cdc42_GTP Cdc42-GTP Cdc42_GTP->TNK2 Activation AKT AKT TNK2->AKT Phosphorylation Proliferation Cell Proliferation & Survival AKT->Proliferation XMD16_5 This compound XMD16_5->TNK2

Caption: Simplified TNK2 (ACK1) signaling pathway.

Kinase_Inhibitor_Profiling_Workflow start Start: Test Compound (e.g., this compound) kinase_panel Broad Kinase Panel (Recombinant or in Lysate) start->kinase_panel assay Binding or Activity Assay (e.g., KINOMEscan, KiNativ) kinase_panel->assay data_acq Data Acquisition (qPCR or LC-MS/MS) assay->data_acq analysis Data Analysis (% Inhibition or Kd) data_acq->analysis results Selectivity Profile (On-target vs. Off-target) analysis->results

Caption: General workflow for kinase inhibitor profiling.

References

Evaluating the Therapeutic Index of TNK2 Inhibitors in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the therapeutic index of XMD16-5 and other selective Tyrosine Kinase Non-receptor 2 (TNK2) inhibitors in preclinical settings. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the anti-tumor activity and safety profiles of these compounds, supported by available experimental data. While comprehensive in vivo data for this compound remains limited in the public domain, this guide leverages available information on closely related TNK2 inhibitors, primarily (R)-9b, to provide a valuable comparative context.

Introduction to TNK2 Inhibition

Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1), is a critical signaling node in multiple cancer types, including prostate, breast, and lung cancer.[1][2] Its involvement in pathways regulating cell growth, survival, and proliferation has made it an attractive target for cancer therapy. This guide focuses on the preclinical evaluation of small molecule inhibitors targeting TNK2, with a specific emphasis on their therapeutic index—a critical measure of a drug's safety and efficacy.

Comparative Efficacy and Toxicity of TNK2 Inhibitors

The therapeutic index is a quantitative measure of the relative safety of a drug, calculated as the ratio between the toxic dose and the therapeutic dose. A higher therapeutic index indicates a wider margin of safety. Due to the limited availability of in vivo data for this compound, this comparison focuses on the more extensively characterized TNK2 inhibitor, (R)-9b, and other relevant compounds.

Table 1: In Vitro Potency of Investigated TNK2 Inhibitors

CompoundTargetIC50 (nM)Cell Line/Assay
This compound TNK2 (D163E mutant)16Not Specified
TNK2 (R806Q mutant)77Not Specified
(R)-9b TNK2/ACK15633P HotSpot assay
AIM-100 TNK2/ACK17000LNCaP cells

Table 2: Preclinical In Vivo Performance of TNK2 Inhibitor (R)-9b

ParameterSpeciesValueIndication
Efficacy MouseTumor growth suppressionProstate, Breast, Lung Cancer Xenografts[1][2]
Toxicity (STD10) Rat60 mg/kg/dayNot Applicable
Toxicity (HNSTD) Dog45 mg/kg/dayNot Applicable

STD10 (Severely Toxic Dose in 10% of animals); HNSTD (Highest Non-Severely Toxic Dose)

The available data indicates that (R)-9b demonstrates significant anti-tumor activity in various preclinical cancer models.[1][2] Furthermore, extensive toxicology studies in rodent and non-rodent species have been conducted, establishing key safety parameters.[3] While a precise therapeutic index cannot be calculated without specific effective dose (ED50) values from these in vivo studies, the established toxicity levels provide a crucial part of the equation. For this compound, the lack of in vivo data precludes a similar analysis at this time.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating TNK2 inhibitors in preclinical models.

TNK2_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) TNK2 TNK2 (ACK1) RTK->TNK2 Activation PI3K_AKT PI3K/AKT Pathway TNK2->PI3K_AKT MAPK MAPK Pathway TNK2->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation XMD16_5 This compound / (R)-9b XMD16_5->TNK2 Inhibition

Figure 1: Simplified TNK2 Signaling Pathway

The diagram above illustrates the central role of TNK2 in mediating signals from receptor tyrosine kinases to downstream pathways that drive cancer cell proliferation and survival. TNK2 inhibitors like this compound and (R)-9b act by blocking the kinase activity of TNK2.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Biochemical Assays (IC50 determination) b Cell-Based Assays (Proliferation, Apoptosis) a->b c Xenograft/PDX Model Development b->c d Efficacy Studies (Tumor Growth Inhibition) c->d e Toxicity Studies (MTD Determination) c->e f Therapeutic Index Calculation d->f e->f

Figure 2: General Preclinical Workflow

This workflow outlines the typical progression of preclinical evaluation for a novel cancer therapeutic, starting from initial in vitro characterization to in vivo efficacy and toxicity studies, culminating in the determination of the therapeutic index.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols relevant to the evaluation of TNK2 inhibitors.

In Vitro Kinase Inhibition Assay (33P HotSpot Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The protocol for (R)-9b involved a 33P HotSpot assay.[4] Briefly, the kinase, substrate, and ATP (containing 33P-γ-ATP) are incubated with varying concentrations of the inhibitor. The amount of radioactive phosphate incorporated into the substrate is then measured to determine the extent of kinase inhibition.

Cell Proliferation Assays

To assess the effect of TNK2 inhibitors on cancer cell growth, various cell lines (e.g., LNCaP, LAPC4, VCaP for prostate cancer) are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours).[4] Cell viability is then measured using methods such as the trypan blue exclusion assay or MTS-based assays. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is then calculated.

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models

These models are essential for evaluating the anti-tumor efficacy of a drug in a living organism. For the evaluation of (R)-9b, various prostate, breast, and lung cancer xenograft and PDX models were utilized.[1][2] Human cancer cells or patient tumor fragments are implanted into immunocompromised mice. Once tumors are established, mice are treated with the investigational drug or a vehicle control. Tumor volume is measured regularly to assess the extent of tumor growth inhibition.

Preclinical Toxicology Studies

To determine the safety profile of a drug, toxicology studies are conducted in at least two animal species (one rodent and one non-rodent). For (R)-9b, studies were performed in rats and dogs.[3] These studies involve administering escalating doses of the drug to identify the Maximum Tolerated Dose (MTD), the Severely Toxic Dose in 10% of animals (STD10), and the Highest Non-Severely Toxic Dose (HNSTD). Clinical observations, body weight changes, and histopathological analysis of tissues are performed to assess toxicity.

Conclusion

The preclinical data available for the TNK2 inhibitor (R)-9b suggests a promising anti-tumor agent with a defined safety profile in animal models. This provides a strong rationale for its progression into clinical trials, which are anticipated to begin in early 2025.[2] While this compound has demonstrated potent in vitro activity against TNK2 mutants, the absence of publicly available in vivo efficacy and toxicity data makes a direct comparison of its therapeutic index with other inhibitors challenging. Further preclinical studies on this compound are warranted to fully understand its therapeutic potential. This guide underscores the importance of comprehensive preclinical evaluation in the development of novel cancer therapeutics and provides a framework for comparing emerging TNK2 inhibitors.

References

Safety Operating Guide

Proper Disposal and Handling of XMD16-5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the tyrosine kinase inhibitor XMD16-5, including operational and disposal plans.

Essential Safety Information

While a specific Safety Data Sheet (SDS) detailing the hazards of this compound is not publicly available, general laboratory best practices for handling chemical compounds of this nature should be strictly followed. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage and Handling

Proper storage is crucial to maintain the integrity and stability of this compound. The compound should be stored at -20°C for long-term stability, with some suppliers indicating stability for up to three years at this temperature. For shorter periods, it can be stored at 4°C for up to two years. When preparing solutions, it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. Solutions can be stable for up to two years at -80°C and one year at -20°C.

Disposal Procedures

As a standard practice for chemical waste, this compound and any materials contaminated with it should be disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: All waste containing this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be segregated from general laboratory waste.

  • Waste Collection: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container. The container should be appropriate for chemical waste and compatible with the solvents used.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound (5,11-dihydro-2-[[4-(4-hydroxy-1-piperidinyl)phenyl]amino]-11-methyl-6H-pyrimido[4,5-b][1][2]benzodiazepin-6-one)". Include the approximate amount of the compound in the container.

  • Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup and disposal.

  • Do Not:

    • Dispose of this compound down the drain.

    • Mix with incompatible waste streams.

    • Dispose of in regular trash.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₂₃H₂₄N₆O₂
Molecular Weight 416.48 g/mol
CAS Number 1345098-78-3
Appearance Light yellow to yellow solid
Purity ≥98%
Storage (Solid) -20°C (3 years), 4°C (2 years)
Storage (In solvent) -80°C (2 years), -20°C (1 year)
Solubility DMSO: ≥ 29 mg/mL

Experimental Protocols

While specific experimental protocols for the use of this compound will vary depending on the research application, a general protocol for preparing a stock solution is as follows:

Preparation of a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.165 mg of this compound.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the vial. In this example, add 1 mL of DMSO.

  • Solubilization: Gently vortex or sonicate the solution until the solid is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C.

Visualizing the Disposal Workflow

To provide a clear, step-by-step guide for the disposal process, the following workflow diagram has been generated.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal A Solid this compound Waste D Segregate from General Waste A->D B Contaminated Labware (Gloves, Tips, etc.) B->D C This compound Solutions C->D E Collect in Labeled Hazardous Waste Container D->E F Store Securely in Designated Area E->F G Contact Environmental Health & Safety (EHS) F->G H Scheduled Waste Pickup G->H

Caption: A flowchart illustrating the proper disposal workflow for this compound waste.

References

Navigating the Safe Handling of XMD16-5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling the potent TNK2 inhibitor, XMD16-5, including operational and disposal plans.

This guide offers procedural, step-by-step guidance to directly address operational questions, fostering a culture of safety and building trust in handling potent research compounds.

Immediate Safety and Handling Protocols

When working with this compound, a potent tyrosine kinase non-receptor 2 (TNK2) inhibitor, adherence to strict safety protocols is crucial to minimize exposure and ensure a safe working environment. The following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is the first line of defense against accidental exposure. The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.

  • Hand Protection: Nitrile gloves should be worn. Regularly inspect gloves for tears or punctures and replace them immediately if compromised.

  • Body Protection: A lab coat must be worn and kept fastened. For procedures with a higher risk of splashes, consider a chemically resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted NIOSH-approved respirator is necessary.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is the recommended engineering control to minimize the inhalation of any dust or vapors.

General Handling Procedures
  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

  • Prevent Inhalation and Ingestion: Do not breathe dust or vapor. Do not eat, drink, or smoke in areas where the compound is handled.

  • Weighing: When weighing the solid form of this compound, do so in a ventilated enclosure or a fume hood to contain any dust.

  • Solution Preparation: Prepare solutions in a chemical fume hood. This compound is soluble in DMSO.[1]

  • Spill Management: In the event of a spill, immediately evacuate the area. Wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable solvent. Dispose of all contaminated materials as hazardous waste.

Operational Plans: From Receipt to Disposal

A clear plan for the entire lifecycle of the chemical in the laboratory is essential for safety and regulatory compliance.

Storage

Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the supplier's recommendations, which typically advise storage at -20°C for up to one year or -80°C for up to two years.[2]

Disposal Plan

All waste containing this compound, including empty containers, contaminated lab supplies, and unused material, must be treated as hazardous waste.

  • Collect Waste: Segregate all this compound waste into clearly labeled, sealed containers.

  • Consult Regulations: Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference and comparison.

ParameterValueReference
IC50 (D163E mutant TNK2) 16 nM[1][2]
IC50 (R806Q mutant TNK2) 77 nM[1][2]
IC50 (TNK2) 0.38 µM[3]
Solubility in DMSO ≥ 29 mg/mL
Long-term Storage -20°C (1 year) or -80°C (2 years)[2]

TNK2 Signaling Pathway and Inhibition by this compound

This compound is a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1). TNK2 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes by interacting with multiple receptor tyrosine kinases (RTKs) such as EGFR, HER2, and AXL.[4] Dysregulation of TNK2 signaling has been implicated in the progression of several cancers.

The diagram below illustrates a simplified representation of the TNK2 signaling pathway and the point of inhibition by this compound. Upon activation by upstream signals from RTKs, TNK2 can activate downstream pro-survival and proliferative pathways, including the PI3K/AKT and MAPK/ERK pathways.[5] this compound exerts its effect by binding to the ATP-binding site of TNK2, preventing the phosphorylation of its substrates and thereby inhibiting the downstream signaling cascades.[5]

TNK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_tnk2 TNK2 (ACK1) cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) TNK2 TNK2 (ACK1) RTK->TNK2 PI3K_AKT PI3K/AKT Pathway TNK2->PI3K_AKT MAPK_ERK MAPK/ERK Pathway TNK2->MAPK_ERK Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival MAPK_ERK->Proliferation XMD16_5 This compound XMD16_5->TNK2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.